ATP (Standard)
描述
BenchChem offers high-quality ATP (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ATP (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H16N5O13P3 |
|---|---|
分子量 |
507.18 g/mol |
IUPAC 名称 |
[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1 |
InChI 键 |
ZKHQWZAMYRWXGA-PKJMTWSGSA-N |
产品来源 |
United States |
Foundational & Exploratory
ATP as a Biomarker for Cell Health: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine (B11128) Triphosphate (ATP) is the universal energy currency in all living cells, driving a vast array of cellular processes essential for life. Consequently, the intracellular concentration of ATP is a powerful and immediate indicator of cell health, metabolic activity, and viability. Fluctuations in ATP levels are intrinsically linked to cellular responses to external stimuli, including therapeutic agents and cytotoxic compounds. This guide provides a comprehensive technical overview of the core principles and practical applications of using ATP as a biomarker. It details the pivotal role of ATP in cellular bioenergetics, explores the primary methodologies for its quantification, presents detailed experimental protocols, and discusses the interpretation of ATP data in the context of research and drug development. Special emphasis is placed on the widely adopted luciferase-based assays, with comparative data on commercially available kits and in-depth walkthroughs of experimental workflows.
The Central Role of ATP in Cellular Bioenergetics and Signaling
Adenosine Triphosphate (ATP) is a nucleotide composed of adenine, ribose, and three phosphate (B84403) groups. The high-energy phosphoanhydride bonds between these phosphate groups store a significant amount of chemical energy that is released upon hydrolysis to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP).[1][2] This energy release fuels a multitude of cellular activities, including muscle contraction, active transport of molecules across cell membranes, DNA and protein synthesis, and cell signaling.[2][3]
Cells generate ATP through two primary pathways:
-
Glycolysis: The anaerobic breakdown of glucose in the cytoplasm.
-
Oxidative Phosphorylation: The primary aerobic process occurring in the mitochondria, which is far more efficient at ATP production.
Given its central role, the intracellular ATP pool is meticulously regulated. A decline in ATP levels can indicate metabolic compromise, mitochondrial dysfunction, or the onset of apoptosis or necrosis, making it a critical biomarker for assessing cell viability and cytotoxicity.[4][5] Beyond its intracellular functions, extracellular ATP also acts as a potent signaling molecule by activating purinergic receptors on the cell surface, thereby modulating a variety of physiological and pathological processes.[6][7]
Key Signaling Pathways Regulated by ATP Levels
Cellular ATP concentrations are not merely a passive indicator of cell health but also an active regulator of key signaling pathways that govern cellular metabolism, growth, and survival.
Purinergic Signaling
Extracellular ATP, released from cells under stress or damage, activates a complex signaling cascade by binding to purinergic receptors (P2X and P2Y receptors) on the surface of the same or neighboring cells.[6] This pathway is crucial in inflammation, neurotransmission, and immune responses. The binding of ATP to these receptors can trigger various downstream effects, including ion channel opening and G-protein activation, leading to changes in intracellular calcium levels and cyclic AMP (cAMP).[6]
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a crucial energy sensor that is activated in response to a low ATP-to-AMP/ADP ratio, which occurs during metabolic stress such as glucose deprivation or hypoxia.[8] Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic, ATP-consuming processes (e.g., protein and fatty acid synthesis).[8][9]
mTOR Signaling
The mechanistic Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR Complex 1 (mTORC1) is highly active under conditions of high nutrient and energy availability (high ATP levels).[10][11] It promotes anabolic processes like protein and lipid synthesis. Conversely, when ATP levels are low, AMPK can inhibit mTORC1 signaling, thus conserving energy by halting cell growth and proliferation.[10]
Methodologies for Measuring Intracellular ATP
Several techniques are available for the quantification of intracellular ATP. The choice of method often depends on the required sensitivity, throughput, and the specific experimental question.
Luciferase-Based Bioluminescence Assays
This is the most widely used method for quantifying ATP due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[12] The assay relies on the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light. The emitted light is directly proportional to the ATP concentration.
Principle of Reaction: ATP + D-Luciferin + O₂ ---(Luciferase, Mg²⁺)---> Oxyluciferin + AMP + PPi + CO₂ + Light (λmax ≈ 560 nm)
The workflow is typically a simple "add-mix-measure" format, where a single reagent containing luciferase, luciferin, and a cell lysis agent is added to the cell culture.[13] This lyses the cells, releases ATP, and initiates the light-producing reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For ATP measurement, reversed-phase HPLC (RP-HPLC) is commonly employed.[14] This method allows for the simultaneous quantification of ATP, ADP, and AMP, providing a detailed profile of the cell's energy charge. While highly accurate and reproducible, HPLC is generally lower-throughput than luminescence assays and requires more complex sample preparation and specialized equipment.[14][15]
Other Methods
-
Fluorescence-Based Assays: These methods utilize fluorescent probes that bind to ATP, causing a change in their fluorescence properties.
-
Genetically Encoded FRET-Based Indicators: Probes like ATeam can be expressed in living cells to monitor ATP dynamics in real-time and within specific subcellular compartments.
Data Presentation and Interpretation
Quantitative Data Summary
The intracellular concentration of ATP can vary between cell types and is sensitive to experimental conditions. The following tables summarize typical ATP levels and the performance of common detection assays.
Table 1: Typical Intracellular ATP Concentrations in Various Cell Lines
| Cell Line | Cell Type | Intracellular ATP Concentration | Reference |
| Various | Eukaryotic Cells | 1–10 µmol per gram of muscle tissue | [8] |
| Various | Normal Tissues/Cells | Average of 4.41 mM | [16] |
| HT29 (parental) | Human Colon Carcinoma | ~25 nmol/mg protein | [17] |
| HCT116 (parental) | Human Colon Carcinoma | ~20 nmol/mg protein | [17] |
| HT29-OxR | Oxaliplatin-Resistant Colon Carcinoma | ~50 nmol/mg protein | [17] |
| HCT116-OxR | Oxaliplatin-Resistant Colon Carcinoma | ~40 nmol/mg protein | [17] |
| HEK cells | Human Embryonic Kidney | ~100% (normalized control) | [18] |
| HEK-S cells (survivin-overexpressing) | Human Embryonic Kidney | ~120% (relative to control) | [18] |
Table 2: Effect of Doxorubicin (B1662922) on Intracellular ATP Levels
| Cell Line | Doxorubicin Concentration | Exposure Time | Effect on ATP Levels | Reference |
| HEK cells | 1 µM | Not Specified | ~20% decrease | [18] |
| HEK cells | 2 µM | Not Specified | ~40% decrease | [18] |
| HEK cells | 3 µM | Not Specified | ~60% decrease | [18] |
| Rat Cardiomyocytes | 20 mg/kg (in vivo) | 4 days | Non-significant decrease | [19] |
| Various 3D Spheroids | Various | 1 day | No significant change (except SH-SY5Y) | [20] |
Table 3: Comparison of Commercial Luciferase-Based ATP Assay Kits
| Assay Kit | Supplier | Sensitivity | Signal Half-Life | Key Features | Reference(s) |
| CellTiter-Glo® 2.0 | Promega | As few as 15 cells | > 3 hours | Single reagent, "glow" luminescence, HTS compatible | [21] |
| ATPlite™ 1step | PerkinElmer | Not specified | Not specified | Single-reagent "glow" assay | [22] |
| Firefly Luciferase ATP Kit | Cell Signaling | Not specified | Not specified | Requires reconstitution, higher signal-to-noise reported in one study | |
| ATP Cell Viability Luciferase Assay | Sigma-Aldrich | As low as 1 cell or 0.01 pmol ATP | ~1 minute ("flash-type") | Linear over 6 orders of magnitude | [23] |
| Steady-ATP™ HTS Viability Assay | Biotium | As low as 16 cells/well (384-well) | > 5 hours | "Glow" luminescence, HTS compatible |
Experimental Protocols
Detailed Protocol: Luciferase-Based ATP Assay (e.g., Promega CellTiter-Glo®)
This protocol is adapted for a 96-well plate format. Volumes should be adjusted for other formats (e.g., 384-well).
A. Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the entire volume of the buffer into the amber bottle containing the substrate to reconstitute the mixture. This forms the CellTiter-Glo® Reagent.
-
Mix by gentle inversion until the substrate is fully dissolved.
B. Assay Procedure:
-
Prepare an opaque-walled 96-well plate with cells in culture medium (100 µL per well). Include control wells with medium only for background measurement.
-
Add test compounds and incubate for the desired period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate luminometer.
C. ATP Standard Curve (for quantification):
-
Prepare a 1 µM ATP stock solution in culture medium.
-
Perform serial tenfold dilutions to create standards ranging from 1 µM to 10 nM.
-
Add 100 µL of each standard to separate wells of the assay plate.
-
Add 100 µL of CellTiter-Glo® Reagent to each standard well.
-
Follow steps 5-7 of the assay procedure.
-
Plot the luminescence values (RLU) against the ATP concentration to generate a standard curve.
Detailed Protocol: ATP, ADP, and AMP Measurement by RP-HPLC
This protocol provides a general framework for nucleotide extraction and analysis.
A. Reagents and Buffers:
-
Extraction Solution: 0.6 M Perchloric Acid (PCA), ice-cold.
-
Neutralization Buffer: 2 M Potassium Hydroxide (KOH).
-
Mobile Phase: e.g., 0.1 M Ammonium dihydrogen phosphate (NH₄H₂PO₄), pH 6.0, with 1% methanol.[14]
-
Standards: Prepare stock solutions of ATP, ADP, and AMP (e.g., 100 mM) in Tris buffer.
B. Sample Preparation:
-
Culture cells to the desired density (e.g., in a 6-well plate).
-
Aspirate the culture medium and place the plate on ice.
-
Add 400 µL of ice-cold 0.6 M PCA to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 2 M KOH dropwise until the pH is between 6 and 7.
-
Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.
-
Filter the final supernatant through a 0.22 µm filter.
C. HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a defined volume (e.g., 10-20 µL) of the prepared sample.
-
Run the separation using an isocratic or gradient elution method.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Create a standard curve by injecting known concentrations of ATP, ADP, and AMP standards.
-
Quantify the nucleotide concentrations in the samples by comparing their peak areas to the standard curve.[24]
Conclusion
The quantification of intracellular ATP is a robust, sensitive, and highly relevant method for assessing cell health and viability in a multitude of research and drug development applications. The simplicity and high-throughput capability of luciferase-based assays have established them as a gold standard for cytotoxicity screening and cell proliferation studies. By understanding the central role of ATP in cellular bioenergetics and its influence on key signaling pathways, researchers can effectively leverage ATP as a critical biomarker to gain deeper insights into cellular physiology and the effects of novel therapeutic compounds. The detailed protocols and comparative data provided in this guide serve as a practical resource for the successful implementation and interpretation of ATP-based assays.
References
- 1. biocompare.com [biocompare.com]
- 2. sm.unife.it [sm.unife.it]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. helixchrom.com [helixchrom.com]
- 16. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. [PDF] Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time | Semantic Scholar [semanticscholar.org]
- 21. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 22. studylib.net [studylib.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
A Technical Guide to Commercial Sources for Certified ATP Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available certified Adenosine Triphosphate (ATP) standards. ATP, the universal energy currency of the cell, is a critical reagent in a vast array of biological assays. The accuracy and reliability of these assays are fundamentally dependent on the quality and certification of the ATP standard used. This document serves as a resource for researchers, scientists, and drug development professionals to navigate the selection of appropriate ATP standards for their specific applications, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Commercial Sources and Quantitative Specifications
A number of reputable suppliers offer high-purity ATP standards. While the term "certified" is widely used, it's important to note that this typically refers to the supplier's internal quality control and certification against their own established specifications, rather than traceability to a national metrology institute like the National Institute of Standards and Technology (NIST). The certification is usually documented in a Certificate of Analysis (CoA), which provides key quantitative data.
Below is a comparative summary of ATP standards from prominent commercial suppliers.
| Supplier | Product Name | Catalog Number (Example) | Purity Specification | Formulation | Storage Temperature |
| Sigma-Aldrich (Merck) | Adenosine 5′-triphosphate disodium (B8443419) salt hydrate | A2383 | ≥99% (enzymatic) | Disodium salt hydrate, powder | -20°C |
| Adenosine 5'-triphosphate disodium salt solution | A6559 | ≥95% (HPLC) | 100 mM aqueous solution (pH 7.0) | -20°C | |
| GoldBio | Adenosine-5'-Triphosphate (ATP), Disodium trihydrate, Ultra Pure | A-081 | ≥98% | Disodium salt trihydrate, crystalline powder | -20°C |
| Cayman Chemical | Adenosine 5'-triphosphate (sodium salt) | 16768 | ≥98% | Sodium salt | -20°C |
| Promega | ENLITEN® ATP Assay System | FF2000 | Not specified for the standard alone; provided as part of a kit | 1x10⁻⁷ M ATP standard solution | -20°C |
| Lonza | ATP Standard, 5 mL | LT27-008 | Not specified | 10 µM aqueous solution | Information not available |
| AdooQ Bioscience | ATP (Adenosine-Triphosphate) | A0118 | >99% (HPLC) | Information not available | -20°C |
| Naturallifeworth | Pure Adenosine Triphosphate Powder | Not specified | 99% (USP/EP/BP/JP/CP) | Powder | Cool, dry place |
| Avanschem | Adenosine Triphosphate (ATP) | Not specified | ≥99% | White crystalline powder | Cool, dry place |
Experimental Protocols
The accurate use of ATP standards requires robust experimental protocols. Below are detailed methodologies for two key applications: the validation of a commercial ATP standard and its use in a luciferase-based cell viability assay.
Protocol 1: Validation of Commercial ATP Standard by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for verifying the purity and concentration of a commercially supplied ATP standard.
1. Materials and Reagents:
-
Commercial ATP standard (powder)
-
Ultrapure water (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Mobile Phase (Phosphate Buffer, pH 6.5):
-
Prepare a 100 mM solution of potassium phosphate monobasic by dissolving the appropriate amount in ultrapure water.
-
Prepare a 100 mM solution of potassium phosphate dibasic by dissolving the appropriate amount in ultrapure water.
-
Titrate the monobasic solution with the dibasic solution until the pH reaches 6.5.
-
Filter the mobile phase through a 0.22 µm filter before use.
3. Preparation of ATP Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the commercial ATP standard powder.
-
Dissolve the powder in a known volume (e.g., 10 mL) of ultrapure water in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C in small aliquots.
4. Preparation of Calibration Standards:
-
Perform serial dilutions of the ATP stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
5. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the UV detector wavelength to 259 nm.
-
Inject a known volume (e.g., 20 µL) of each calibration standard and the prepared stock solution.
-
Record the chromatograms and the peak areas.
6. Data Analysis:
-
Plot a calibration curve of ATP concentration versus peak area for the calibration standards.
-
Determine the concentration of the stock solution by interpolating its peak area on the calibration curve.
-
Assess the purity of the ATP standard by examining the chromatogram for the presence of other peaks (e.g., ADP, AMP). The purity can be calculated as the ratio of the ATP peak area to the total peak area of all adenine (B156593) nucleotides.
Protocol 2: Luciferase-Based ATP Assay for Cell Viability
This protocol describes the use of a certified ATP standard to quantify ATP in a cell viability assay.
1. Materials and Reagents:
-
Certified ATP standard
-
Luciferase-based ATP detection reagent (e.g., Promega CellTiter-Glo®, Sigma-Aldrich ATP Cell Viability Luciferase Assay)
-
Cell culture medium
-
96-well opaque-walled plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
2. Preparation of ATP Standard Curve:
-
Prepare a stock solution of the certified ATP standard in cell culture medium or PBS to a known high concentration (e.g., 10 µM).
-
Perform serial dilutions of the ATP stock solution in the same diluent to create a standard curve ranging from, for example, 10 µM down to 1 nM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate. Include a blank control with diluent only.
3. Cell Preparation and Lysis:
-
Plate cells in a 96-well opaque-walled plate at the desired density and incubate under standard conditions.
-
For adherent cells, remove the culture medium. For suspension cells, centrifuge the plate and remove the supernatant.
-
Add 100 µL of the ATP detection reagent to each well containing cells and to the wells with the ATP standards. The reagent typically contains a cell lysis agent.
4. Luminescence Measurement:
-
Mix the contents of the wells by orbital shaking for approximately 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
5. Data Analysis:
-
Subtract the average luminescence of the blank control from all other readings.
-
Plot a standard curve of ATP concentration versus luminescence for the ATP standards.
-
Determine the ATP concentration in the experimental samples by interpolating their luminescence values on the standard curve.
-
The amount of ATP is directly proportional to the number of viable cells in the sample.[1][2]
Signaling Pathways and Experimental Workflows
Understanding the biological context in which ATP functions is crucial for assay design and data interpretation. ATP is a key signaling molecule, particularly in purinergic signaling, which involves P2X and P2Y receptors.[3][4]
ATP Signaling Pathways
The following diagrams illustrate key ATP signaling pathways.
Caption: Overview of the purinergic signaling pathway initiated by extracellular ATP.
Caption: Simplified signaling cascade of the P2X7 receptor upon ATP binding.
Caption: G-protein coupled signaling pathways of P2Y receptors.
Experimental Workflow
The logical workflow for selecting and validating a commercial ATP standard is depicted below.
Caption: Logical workflow for the selection and validation of a commercial ATP standard.
Conclusion
The selection of a high-quality, well-characterized ATP standard is paramount for the generation of accurate and reproducible data in a wide range of research and drug development applications. While "certified" ATP standards from commercial suppliers may not be traceable to national standards, their Certificates of Analysis provide valuable quantitative data on purity and formulation. Researchers should carefully review this documentation and, for critical applications, consider in-house validation of the standard's concentration and purity. By following rigorous experimental protocols and understanding the underlying biology of ATP signaling, scientists can ensure the integrity of their experimental results.
References
- 1. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.ca]
- 2. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine 5 -triphosphate Disodium salt 51963-61-2 [sigmaaldrich.com]
- 4. goldbio.com [goldbio.com]
Core Principles of ATP Quantification: A Technical Guide for Researchers
Adenosine triphosphate (ATP) is the primary energy currency of all living cells, fueling a vast array of biochemical reactions. The quantification of ATP is a cornerstone of life science research, providing a powerful indicator of cell viability, metabolic activity, and enzymatic function. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental protocols for utilizing ATP standards, interpreting results, and understanding the broader context of ATP signaling.
Introduction to ATP Assays
ATP assays are designed to measure the concentration of ATP in a biological sample. The most common methods rely on the bioluminescent reaction catalyzed by firefly luciferase. In this reaction, luciferase utilizes ATP to oxidize D-luciferin, resulting in the emission of light. The intensity of this light is directly proportional to the ATP concentration when other substrates are in excess. This principle forms the basis of highly sensitive and widely used ATP detection kits.[1][2]
Alternatively, colorimetric and fluorometric assays are available. These methods typically involve a series of enzymatic reactions that couple ATP hydrolysis to the production of a colored or fluorescent product.[3][4] While generally less sensitive than bioluminescent assays, they offer an alternative for laboratories not equipped with a luminometer.[3]
Quantitative Data Presentation
Accurate quantification of ATP relies on the generation of a standard curve using a known concentration of ATP. This allows for the conversion of luminescence or absorbance readings from unknown samples into absolute ATP concentrations.
Table 1: Example ATP Standard Curve Data (Bioluminescence Assay)
| ATP Concentration (nM) | Raw Luminescence Units (RLU) - Replicate 1 | Raw Luminescence Units (RLU) - Replicate 2 | Raw Luminescence Units (RLU) - Replicate 3 | Average RLU |
| 1000 | 1,520,345 | 1,515,876 | 1,525,432 | 1,520,551 |
| 500 | 765,123 | 760,543 | 768,987 | 764,884 |
| 250 | 380,567 | 385,432 | 382,110 | 382,703 |
| 125 | 192,345 | 190,876 | 195,123 | 192,781 |
| 62.5 | 98,765 | 97,543 | 99,876 | 98,728 |
| 31.25 | 50,123 | 49,876 | 51,234 | 50,411 |
| 15.63 | 25,432 | 26,012 | 25,876 | 25,773 |
| 0 (Blank) | 1,234 | 1,198 | 1,256 | 1,229 |
Note: The above data is illustrative. Actual RLU values will vary depending on the instrument, reagents, and specific protocol. A high correlation (R² > 0.99) is expected for a reliable standard curve.[5]
Table 2: Typical Intracellular ATP Concentrations
| Cell/Tissue Type | ATP Concentration (mM) |
| Mammalian Cells (cultured) | 1 - 10 |
| Bacteria (e.g., E. coli) | 1 - 5 |
| Yeast (S. cerevisiae) | 2 - 5 |
| Striated Muscle | 2.3 - 7.47 |
| Brain | 2.5 - 3.0 |
| Liver | 2.0 - 3.5 |
| Red Blood Cells | 1.5 - 2.0 |
Intracellular ATP concentrations are generally maintained in the millimolar range, which is orders of magnitude higher than the micromolar levels required for most enzymatic reactions. This high concentration is thought to also play a role in preventing protein aggregation.[6][7]
Experimental Protocols
The following are detailed methodologies for common ATP-based assays. It is crucial to use ATP-free water and reagents to avoid contamination and to handle samples on ice to minimize ATP degradation.[2]
Protocol for Bioluminescent ATP Assay in Cultured Mammalian Cells
This protocol is adapted for measuring intracellular ATP in either adherent or suspension cells.
Materials:
-
Bioluminescent ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)
-
ATP standard of known concentration
-
White, opaque 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Methodology:
-
Cell Culture: Culture cells to the desired density in a 96-well plate. For adherent cells, plate 10³ - 10⁴ cells per well. For suspension cells, a similar cell number should be used.
-
ATP Standard Curve Preparation:
-
Prepare a stock solution of ATP (e.g., 10 µM) in the same medium or buffer used for the cells.
-
Perform serial dilutions to create a standard curve ranging from approximately 10 nM to 1 µM. Include a blank control with no ATP.
-
-
Sample Preparation:
-
Adherent cells: Carefully remove the culture medium. Add 100 µL of lysis reagent to each well and incubate for 5 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Suspension cells: Transfer 10 µL of the cell suspension to a luminometer plate. Add 100 µL of lysis reagent.
-
-
Assay Reagent Preparation: Prepare the ATP detection cocktail containing luciferase and D-luciferin according to the manufacturer's instructions. This is often done immediately before use to ensure maximal enzyme activity.
-
Measurement:
-
Add 100 µL of the prepared ATP detection cocktail to each well containing the cell lysate or ATP standard.
-
Mix briefly by pipetting.
-
Immediately measure the luminescence using a luminometer. The signal can be transient, so consistent timing between reagent addition and measurement is critical.[8]
-
-
Data Analysis:
-
Subtract the average RLU of the blank from all standard and sample readings.
-
Plot the corrected RLU values for the ATP standards against their known concentrations to generate a standard curve.
-
Use the equation of the linear regression from the standard curve to calculate the ATP concentration in the experimental samples.
-
Protocol for ATP Extraction and Quantification from Tissue Samples
Materials:
-
Tissue homogenizer (e.g., Dounce homogenizer)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
Bioluminescent ATP assay kit
-
Microcentrifuge
Methodology:
-
Tissue Homogenization:
-
Deproteinization and Neutralization:
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C.[4][10]
-
Transfer the supernatant to a new tube.
-
Neutralize the acidic extract by adding an appropriate volume of ice-cold KOH. The pH should be brought to a range of 6.5-7.5.
-
Centrifuge again to pellet the precipitated potassium perchlorate.
-
-
ATP Quantification:
-
The resulting supernatant contains the extracted ATP.
-
Follow the procedure for the bioluminescent ATP assay (steps 2, 4, 5, and 6 from Protocol 3.1), using the neutralized tissue extract as the sample. Dilutions may be necessary to bring the ATP concentration within the range of the standard curve.
-
Protocol for ATPase Activity Assay
This protocol measures the activity of an ATPase by quantifying the depletion of ATP over time.
Materials:
-
Purified ATPase enzyme
-
ATP standard
-
Reaction buffer appropriate for the specific ATPase
-
Bioluminescent ATP assay kit
-
Microplate reader with temperature control
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified ATPase in its optimal buffer.
-
Prepare a control reaction without the enzyme.
-
-
Initiate Reaction:
-
Add a known concentration of ATP to the reaction mixtures to start the enzymatic reaction. The initial ATP concentration should be high enough to ensure it is not depleted too quickly.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
-
Time-Course Measurement:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots from the reaction mixtures.
-
Immediately stop the reaction in the aliquots, for example, by adding a strong acid or by heat inactivation.
-
-
ATP Quantification:
-
Quantify the remaining ATP in each aliquot using the bioluminescent ATP assay as described in Protocol 3.1.
-
-
Data Analysis:
-
Plot the concentration of ATP remaining versus time.
-
The rate of ATP hydrolysis, and thus the ATPase activity, can be determined from the slope of this line. The activity is typically expressed in units such as nmol of ATP hydrolyzed per minute per mg of enzyme.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Experimental Workflow for ATP Quantification
Caption: Workflow for a typical bioluminescence-based ATP assay.
Extracellular ATP Signaling Pathway (Purinergic Signaling)
Caption: Overview of the purinergic signaling pathway.
Extracellular ATP acts as a signaling molecule by binding to P2 receptors.[8][11][12][13] It is sequentially hydrolyzed by ectonucleotidases like CD39 and CD73 to ADP, AMP, and finally adenosine, which in turn activates P1 receptors.[8][12][13] This cascade regulates a multitude of physiological processes.
Potential Interferences and Considerations
Several factors can interfere with the accuracy of ATP assays, particularly those based on luciferase:
-
Compound Interference: Certain small molecules can directly inhibit or stabilize the luciferase enzyme, leading to artificially low or high readings.[14][15][16] It is crucial to perform control experiments to test for such effects when screening compound libraries.
-
Sample Matrix Effects: Components in the sample lysate, such as pigments or high concentrations of salts, can quench the luminescent signal.
-
ATPase Activity: Endogenous ATPases in the sample can degrade ATP before it is measured. Rapid inactivation of these enzymes during sample preparation is critical.[3]
-
ATP Contamination: Exogenous ATP from sources like bacteria or fingerprints can contaminate samples and lead to inaccurate results. Aseptic techniques are recommended.[2]
References
- 1. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Extracellular ATP Signaling | Tanaka Lab | Washington State University [labs.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for ATP Standard Assay in 96-Well Plates
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of all living cells. The intracellular concentration of ATP is a direct indicator of metabolic activity and cell viability. Consequently, the quantification of ATP has become a fundamental tool in biological research and drug discovery for assessing cell health, proliferation, and cytotoxicity. The ATP bioluminescence assay is a highly sensitive and widely used method for this purpose. It relies on the ATP-dependent enzymatic activity of firefly luciferase, which catalyzes the oxidation of D-luciferin, resulting in the emission of light. The amount of light produced is directly proportional to the concentration of ATP present in the sample, providing a quantitative measure of viable cells.[1][2][3][4]
This document provides a detailed protocol for performing a standard ATP assay using a 96-well plate format, intended for researchers, scientists, and professionals in drug development.
Biochemical Principle: The Luciferin-Luciferase Reaction
The ATP assay is based on the chemical reaction catalyzed by the enzyme firefly luciferase. In this two-step process, D-luciferin is first adenylated by ATP in the presence of magnesium ions to form luciferyl adenylate and pyrophosphate. Subsequently, the luciferyl adenylate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state, emitting a photon of light.[5][6][7] When ATP is the limiting reagent, the intensity of the emitted light is proportional to the amount of ATP present.[1]
Experimental Protocol
This protocol is a general guideline. Specific details may vary depending on the commercial ATP assay kit being used. Always refer to the manufacturer's instructions.
Materials
-
Cells of interest
-
96-well white, opaque, flat-bottom plates[8]
-
ATP assay kit (containing ATP standard, luciferase/luciferin reagent, cell lysis buffer)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Luminometer plate reader
Procedure
The overall workflow for the ATP assay is depicted below.
1. Cell Seeding and Treatment
-
For adherent cells, seed cells in a 96-well white, opaque plate at a desired density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium and incubate overnight to allow for attachment.
-
For suspension cells, seed cells at a desired density in 100 µL of culture medium on the day of the experiment.[9]
-
Treat cells with the compounds of interest and include appropriate vehicle controls. Incubate for the desired treatment period.
-
It is recommended to include wells with medium only as a background control.[1]
2. Preparation of ATP Standard Curve
-
Prepare a series of ATP standards by performing serial dilutions of the ATP stock solution provided in the kit. The concentration range should be appropriate for the expected ATP levels in your samples (e.g., 10 µM to 1 nM).[1][2]
-
Dilute the ATP standards in the same medium or buffer used for the cell samples to account for any matrix effects.
3. Reagent Preparation
-
Prepare the ATP detection reagent (luciferin-luciferase mixture) according to the kit manufacturer's instructions. This often involves reconstituting a lyophilized powder with a specific buffer.
-
Equilibrate the reagent to room temperature before use.[1]
4. Cell Lysis and ATP Measurement
-
Equilibrate the 96-well plate containing cells to room temperature for approximately 20-30 minutes.[1]
-
Add the cell lysis solution provided in the kit to each well containing cells. The volume will depend on the specific kit instructions. Some kits utilize a single reagent that combines lysis and detection.
-
If using a separate lysis step, incubate for the recommended time (e.g., 5 minutes) at room temperature with gentle shaking to ensure complete cell lysis and release of ATP.[2]
-
Add the ATP detection reagent to each well, including the standard curve wells.
-
Mix the contents of the wells, typically by gentle orbital shaking for a few seconds.
5. Luminescence Measurement
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 2-10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer. The integration time for the reading may need to be optimized but is typically between 0.1 to 5 seconds.
Data Presentation and Analysis
The raw data will be in the form of relative light units (RLU).
1. ATP Standard Curve
-
Subtract the average RLU of the blank (no ATP) from all standard RLU values.
-
Plot the net RLU values against the corresponding ATP concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value, which should be close to 1.[10]
Table 1: Example ATP Standard Curve Data
| ATP Concentration (µM) | Average RLU | Net RLU |
| 10 | 1,500,000 | 1,499,900 |
| 5 | 750,000 | 749,900 |
| 2.5 | 375,000 | 374,900 |
| 1.25 | 187,500 | 187,400 |
| 0.625 | 93,750 | 93,650 |
| 0 | 100 | 0 |
2. Calculation of ATP in Samples
-
Subtract the average background RLU (from wells with medium only) from the RLU values of your experimental samples.
-
Use the equation from the linear regression of the standard curve to calculate the ATP concentration in each sample.
3. Data Interpretation
The calculated ATP concentrations can be used to assess cell viability, proliferation, or cytotoxicity. For example, a decrease in ATP levels in treated cells compared to control cells may indicate a cytotoxic effect of the compound.
Table 2: Example Experimental Data and Analysis
| Treatment | Average RLU | Net RLU | Calculated ATP (µM) | % Viability (vs. Control) |
| Vehicle Control | 1,200,000 | 1,199,800 | 8.00 | 100% |
| Compound A (1 µM) | 900,000 | 899,800 | 6.00 | 75% |
| Compound B (1 µM) | 300,000 | 299,800 | 2.00 | 25% |
| Background | 200 | - | - | - |
Important Considerations
-
Plate Color: White, opaque plates are recommended for luminescence assays to maximize the light signal and prevent crosstalk between wells.[8]
-
Contamination: Avoid contamination with exogenous ATP from sources like bacteria or fingerprints, as this can lead to inaccurate results.[2]
-
Reagent Stability: The luciferase enzyme can be sensitive to freeze-thaw cycles. It is often recommended to aliquot and store reagents at -80°C.[1]
-
Signal Stability: The luminescent signal in "flash" assays decays rapidly. Therefore, it is crucial to read the plate within the recommended time window after reagent addition.[8] "Glow" type assays, which provide a more stable signal, are also available.
-
Cell Density: The number of cells per well should be within the linear range of the assay. It is advisable to perform a cell titration experiment to determine the optimal cell seeding density.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. britannica.com [britannica.com]
- 6. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 7. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP Determination Kit - FAQs [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
Application Note: Incorporating ATP Standards in Cytotoxicity Assays for Accurate Quantification of Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytotoxicity assays are fundamental tools in drug discovery and biomedical research for assessing the potential of chemical compounds to cause cell death.[1][2] Among the various methods available, ATP (adenosine triphosphate) bioluminescence assays have gained prominence due to their high sensitivity, broad dynamic range, and simple "add-mix-measure" format.[3][4][5] ATP is the primary energy currency in all metabolically active cells; upon cell death, the synthesis of ATP ceases, and the existing ATP is rapidly degraded by ATPases.[3][6] This makes the intracellular ATP concentration a direct indicator of cell viability.[7][8][9]
This application note provides a detailed protocol for incorporating an ATP standard curve into a cytotoxicity assay, enabling the precise quantification of ATP and, consequently, a more accurate determination of cell viability and cytotoxicity. The use of an ATP standard curve allows for the conversion of relative light units (RLU) to absolute ATP concentrations, enhancing the reproducibility and comparability of data across different experiments and laboratories.[10][11]
Principle of the Assay
The ATP bioluminescence assay is based on the luciferase-mediated conversion of luciferin (B1168401) to oxyluciferin in the presence of ATP, which generates a luminescent signal.[3][6][12] The reaction, catalyzed by firefly luciferase, requires ATP as a limiting substrate.[3][7] When cells are lysed, the released intracellular ATP reacts with luciferin and luciferase, producing light that is proportional to the amount of ATP present.[3][4][13] This light output can be measured using a luminometer.[12][14] By creating a standard curve with known concentrations of ATP, the luminescence from experimental samples can be interpolated to determine the exact amount of ATP, providing a quantitative measure of viable cells.[7][8]
Experimental Protocols
Materials and Reagents
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings[9]
-
Cell line of interest
-
Complete cell culture medium
-
Test compound(s)
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo®) containing:
-
Cell lysis/reagent buffer
-
Luciferase enzyme
-
Luciferin substrate
-
-
ATP standard (e.g., ATP disodium (B8443419) salt)
-
Phosphate-buffered saline (PBS) or sterile distilled water
-
Multichannel pipette
-
Luminometer
Protocol 1: Preparation of ATP Standard Curve
This protocol describes the preparation of a standard curve for the quantification of ATP. It is recommended to prepare the ATP standard curve on the same plate as the experimental samples.[15][16]
-
Prepare a 1 mM ATP Stock Solution: Dissolve a known amount of ATP disodium salt in sterile PBS or cell culture medium to a final concentration of 1 mM. Aliquot and store at -20°C for future use. Avoid multiple freeze-thaw cycles.[17]
-
Prepare Serial Dilutions: Perform serial tenfold dilutions of the 1 mM ATP stock solution in cell culture medium to obtain a range of concentrations from 1 µM to 10 nM.[4][15][16]
-
Plate the Standards: Add 100 µL (for a 96-well plate) or 25 µL (for a 384-well plate) of each ATP standard dilution to separate wells of the opaque-walled plate.[4][15][16] Include wells with medium only to serve as a background control.[17]
Protocol 2: Cytotoxicity Assay
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density in complete culture medium. c. Seed 100 µL (96-well plate) or 25 µL (384-well plate) of the cell suspension into the wells of the opaque-walled plate.[17] d. Include control wells: cells with medium only (vehicle control) and medium only (background control). e. Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours or until cells adhere and reach the desired confluency.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Add the desired volume of the compound dilutions to the appropriate wells. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
ATP Measurement: a. Equilibrate the plate to room temperature for approximately 30 minutes.[4][15] b. Prepare the ATP bioluminescence reagent according to the manufacturer's instructions. c. Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[4][15] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][15] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][15] f. Measure the luminescence using a luminometer.
Data Presentation
The following tables summarize representative data from a cytotoxicity assay incorporating an ATP standard curve.
Table 1: ATP Standard Curve Data
| ATP Concentration (nM) | Replicate 1 RLU | Replicate 2 RLU | Average RLU | Background Subtracted RLU |
| 1000 | 1,520,345 | 1,518,765 | 1,519,555 | 1,519,455 |
| 100 | 154,876 | 155,234 | 155,055 | 154,955 |
| 10 | 16,023 | 15,987 | 16,005 | 15,905 |
| 1 | 1,754 | 1,788 | 1,771 | 1,671 |
| 0.1 | 280 | 295 | 288 | 188 |
| 0 (Background) | 102 | 98 | 100 | 0 |
Table 2: Cytotoxicity Assay Data
| Compound Concentration (µM) | Average RLU | Calculated ATP (nM) | % Viability |
| 0 (Vehicle Control) | 1,250,678 | 823.0 | 100.0 |
| 0.1 | 1,188,144 | 781.9 | 95.0 |
| 1 | 950,534 | 625.5 | 76.0 |
| 10 | 450,244 | 296.3 | 36.0 |
| 100 | 50,027 | 32.9 | 4.0 |
| Background | 100 | 0 | 0 |
Visualizations
Caption: The experimental workflow for a cytotoxicity assay with an ATP standard.
References
- 1. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. ATP Assays | What is an ATP Assay? [promega.sg]
- 4. promega.com [promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. goldbio.com [goldbio.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. preferred-cell-systems.com [preferred-cell-systems.com]
- 12. What is the principle of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Video: The ATP Bioluminescence Assay [jove.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing ATP as a Standard for Normalizing Cell Proliferation Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of cell proliferation is fundamental in many areas of biological research, including cancer biology, toxicology, and drug discovery. A variety of assays are employed to measure proliferation, each with its own principle, such as DNA synthesis (e.g., BrdU and thymidine (B127349) incorporation) or metabolic activity. However, a common challenge in these assays is the variability in initial cell seeding density and the potential for cytotoxic effects of test compounds, which can confound the interpretation of proliferation data. Normalizing proliferation data to the viable cell number is crucial for obtaining accurate and reproducible results.
Adenosine triphosphate (ATP) is the primary energy currency of all living cells, and its intracellular concentration is tightly regulated.[1] In healthy, metabolically active cells, ATP levels are relatively constant and proportional to the number of viable cells.[2] When cells undergo apoptosis or necrosis, their ability to synthesize ATP is compromised, leading to a rapid depletion of intracellular ATP.[2] This direct correlation between ATP levels and the number of viable cells makes ATP an excellent standard for normalizing cell proliferation data.
This document provides detailed application notes and protocols for using a luciferase-based ATP assay as a reliable method to normalize data from other cell proliferation assays. This approach allows for the correction of variability in cell number, providing a more accurate measure of the true proliferative activity.
Principle of ATP-Based Normalization
The principle behind using ATP for normalization is straightforward. A luminescent ATP assay is performed in parallel with another proliferation assay (e.g., BrdU incorporation). The luminescence signal, which is directly proportional to the number of viable cells, serves as a normalization factor for the signal obtained from the primary proliferation assay. This ratiometric approach corrects for variations in cell seeding and cytotoxicity, yielding a more precise measure of proliferation per viable cell.[3]
Data Presentation
Table 1: Typical Intracellular ATP Concentrations in Common Cancer Cell Lines
| Cell Line | Cancer Type | Intracellular ATP Concentration (mM) |
| HeLa | Cervical Cancer | Approximately 1-3 mM[4][5][6] |
| Jurkat | T-cell Leukemia | Higher than healthy T-cells[7] |
| MCF-7 | Breast Cancer | Variable, dependent on metabolic state[8][9] |
Note: Intracellular ATP concentrations can vary depending on culture conditions and cell metabolic activity.
Table 2: Recommended Reagent Concentrations for Experimental Protocols
| Reagent | Stock Concentration | Working Concentration | Purpose |
| ATP Assay | |||
| D-Luciferin | Varies by kit | Typically 0.4 - 0.5 mg/mL | Substrate for luciferase |
| Firefly Luciferase | Varies by kit | Varies by kit | Enzyme for luminescence reaction |
| ATP Standard | 2 mM | 10 µM - 1 nM (for standard curve) | Quantitative standard |
| BrdU Assay | |||
| BrdU | 10 mM | 10 µM | Thymidine analog for labeling |
| Anti-BrdU Antibody | Varies by supplier | Varies by supplier | Detection of incorporated BrdU |
| Thymidine Incorporation | |||
| [³H]-Thymidine | 1 mCi/mL | 1 µCi/mL | Radioactive DNA precursor |
Experimental Protocols
Protocol 1: Normalization of BrdU Cell Proliferation Assay Data Using a Parallel ATP Assay
This protocol describes how to perform a BrdU incorporation assay and a parallel ATP assay to obtain normalized cell proliferation data.
Materials:
-
Cells of interest
-
96-well clear-bottom, white-walled tissue culture plates
-
BrdU Labeling Reagent (10 mM)
-
Fixation/Denaturation solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Substrate for HRP (e.g., TMB) or appropriate detection reagent for fluorescence
-
Commercially available ATP assay kit (e.g., CellTiter-Glo®)
-
Microplate reader capable of measuring absorbance/fluorescence and luminescence
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well clear-bottom, white-walled plate at the desired density. It is recommended to plate cells in duplicate sets of wells: one for the BrdU assay and one for the ATP assay.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with the test compounds at various concentrations. Include appropriate vehicle controls.
-
Incubate for the desired treatment period.
-
-
BrdU Labeling:
-
BrdU Assay Procedure:
-
Carefully remove the culture medium.
-
Fix and denature the DNA according to the manufacturer's protocol of the BrdU assay kit. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.[10]
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody and incubate as recommended.
-
Wash the wells and add the secondary antibody if required.
-
Add the detection substrate and measure the absorbance or fluorescence using a microplate reader.
-
-
ATP Assay Procedure (performed on the parallel plate):
-
Equilibrate the ATP assay plate and the ATP assay reagent to room temperature.
-
Add a volume of ATP assay reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis and Normalization:
-
Step 1: Background Subtraction. For both assays, subtract the average background reading (from wells with medium only) from all experimental readings.
-
Step 2: Calculate Normalized Proliferation. Divide the background-subtracted BrdU signal (absorbance or fluorescence) by the background-subtracted ATP signal (luminescence) for each corresponding well.
Normalized Proliferation = (BrdU Signal - BrdU Background) / (ATP Signal - ATP Background)
-
Step 3: Express as Percent of Control. To compare the effects of different treatments, express the normalized proliferation values as a percentage of the vehicle control.
% Proliferation = (Normalized Proliferation of Treated Sample / Normalized Proliferation of Control Sample) x 100
-
Protocol 2: Normalization of [³H]-Thymidine Incorporation Assay Data Using a Parallel ATP Assay
This protocol outlines the normalization of the traditional radioactive thymidine incorporation assay.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
[³H]-Thymidine
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Commercially available ATP assay kit
-
Microplate reader capable of measuring luminescence
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, seeding duplicate plates for the thymidine incorporation and ATP assays.
-
-
[³H]-Thymidine Labeling:
-
Add [³H]-Thymidine to each well of the proliferation assay plate to a final concentration of 1 µCi/mL.
-
Incubate for 4-24 hours.
-
-
Cell Harvesting and Scintillation Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-Thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[11]
-
-
ATP Assay Procedure:
-
Perform the ATP assay on the parallel plate as described in step 5 of Protocol 1.
-
-
Data Analysis and Normalization:
-
Step 1: Background Subtraction. Subtract the background CPM (from control wells without cells) from all experimental CPM values. Do the same for the luminescence readings.
-
Step 2: Calculate Normalized Incorporation. Divide the background-subtracted CPM by the background-subtracted luminescence signal for each corresponding condition.
Normalized Incorporation = (CPM - CPM Background) / (Luminescence - Luminescence Background)
-
Step 3: Express as Percent of Control. Calculate the percentage of incorporation relative to the vehicle control.
% Incorporation = (Normalized Incorporation of Treated Sample / Normalized Incorporation of Control Sample) x 100
-
Mandatory Visualization
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. promega.com [promega.com]
- 4. pnas.org [pnas.org]
- 5. Spatiotemporal quantification of subcellular ATP levels in a single HeLa cell during changes in morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cutting off the power: inhibition of leukemia cell growth by pausing basal ATP release and P2X receptor signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Cellular ATP Production Changes With Primary Substrate in MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Measuring Intracellular ATP Using a Standard Curve
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of all living cells, driving essential cellular processes such as muscle contraction, nerve impulse propagation, and chemical synthesis.[1][2] The intracellular concentration of ATP is a key indicator of cell health, metabolic activity, and viability.[1][2] A decrease in intracellular ATP levels is often an early marker of cell injury or apoptosis.[2] Consequently, the accurate measurement of intracellular ATP is crucial for researchers in various fields, including cell biology, pharmacology, and drug development, to assess cellular bioenergetics and cytotoxicity.[1][3]
The most common method for quantifying intracellular ATP is the bioluminescent assay based on the firefly luciferase enzyme.[2][4] In the presence of ATP and oxygen, luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light.[1][2][3] The intensity of the emitted light is directly proportional to the ATP concentration, allowing for highly sensitive and quantitative measurements.[1][2] This application note provides a detailed protocol for measuring intracellular ATP using a standard curve, enabling researchers to accurately determine ATP concentrations in their experimental samples.
Assay Principle
The firefly luciferase-based ATP assay is a highly sensitive method for quantifying ATP.[2] The reaction proceeds as follows:
ATP + D-luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (at 562 nm)[2]
The assay involves lysing the cells to release the intracellular ATP.[1] A reagent containing luciferase and D-luciferin is then added to the cell lysate. The resulting bioluminescent signal is measured using a luminometer, and the ATP concentration is determined by comparing the signal from the experimental samples to a standard curve generated with known concentrations of ATP.[5]
Protocols
I. Preparation of ATP Standard Curve
An ATP standard curve is essential for accurately converting the relative light units (RLU) measured by the luminometer into absolute ATP concentrations.[5]
Materials:
-
ATP standard solution (e.g., 10 mM stock)
-
Nuclease-free water or the same buffer/medium used for your samples
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare a 1 mM ATP Stock Solution: Dilute the 10 mM ATP standard stock solution 1:10 with nuclease-free water or your assay buffer to create a 1 mM working stock.
-
Serial Dilutions: Prepare a series of ATP standards by performing serial dilutions. The concentration range of the standard curve should encompass the expected ATP concentrations in your samples.[6] A typical range is from 0.01 µM to 10 µM.[6][7]
Table 1: Example of ATP Standard Curve Preparation
| Standard | Volume of ATP Solution | Volume of Diluent | Final ATP Concentration (µM) |
| 1 | 10 µL of 1 mM ATP | 990 µL | 10 |
| 2 | 100 µL of Standard 1 | 900 µL | 1 |
| 3 | 100 µL of Standard 2 | 900 µL | 0.1 |
| 4 | 100 µL of Standard 3 | 900 µL | 0.01 |
| 5 | 100 µL of Standard 4 | 900 µL | 0.001 |
| 6 (Blank) | 0 µL | 1000 µL | 0 |
Note: Always prepare fresh ATP standards for each experiment as diluted ATP solutions are not stable for long-term storage.[7][8]
II. Sample Preparation
Proper sample preparation is critical for the accurate measurement of intracellular ATP. The goal is to efficiently lyse the cells to release all intracellular ATP while simultaneously inactivating ATPases that would otherwise degrade the ATP.[9]
A. Adherent Cells
-
Culture cells in a white, opaque 96-well plate suitable for luminescence measurements.[1] Seed cells at a density that ensures they are in the exponential growth phase at the time of the assay (e.g., 1 x 10⁴ cells/well).[4]
-
At the time of the assay, remove the culture medium.[4]
-
Add 50-100 µL of a suitable cell lysis reagent to each well.[4]
-
Incubate at room temperature for 5-10 minutes with gentle shaking to ensure complete cell lysis.[4][10]
B. Suspension Cells
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells.[11]
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 1X PBS and centrifuge again. Repeat this wash step.[11]
-
Resuspend the cell pellet in a known volume of cell lysis reagent.
-
Incubate at room temperature for 5-10 minutes.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (cell lysate) to a new tube for the ATP assay.
III. ATP Assay Protocol
Materials:
-
Cell lysates and ATP standards
-
ATP assay reagent (containing luciferase and D-luciferin)
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Equilibrate Reagents: Allow the ATP assay reagent and the 96-well plate to equilibrate to room temperature before use.[12]
-
Plate Setup:
-
Pipette 10-20 µL of each ATP standard into separate wells of the 96-well plate in duplicate or triplicate.[1]
-
Pipette 10-20 µL of each cell lysate into separate wells.
-
-
Add ATP Assay Reagent: Add 90-100 µL of the ATP assay reagent to each well containing the standards and samples.[1][13] The use of a multi-channel pipette is recommended for simultaneous addition to minimize time-dependent signal decay.[1]
-
Incubation: Mix the contents of the wells by gently tapping the plate or using an orbital shaker for 2 minutes at room temperature, protected from light.[6]
-
Luminescence Measurement: Immediately measure the luminescence (RLU) of each well using a luminometer.[1] The integration time should be set to 0.5-1 second per well.
IV. Data Analysis
-
Average Replicates: Calculate the average RLU for each ATP standard and sample replicate.
-
Subtract Blank: Subtract the average RLU of the blank (0 µM ATP) from all other standard and sample RLU values to obtain the net RLU.[7]
-
Generate Standard Curve: Plot the net RLU for each ATP standard against its corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. A good standard curve should have an R² value ≥ 0.99.[6]
-
Calculate ATP Concentration in Samples: Use the linear regression equation to calculate the ATP concentration in your samples.
-
ATP Concentration (µM) = (Net RLU of Sample - y-intercept) / slope
-
-
Normalize ATP Concentration (Optional but Recommended): To account for variations in cell number, it is recommended to normalize the ATP concentration to the total protein content of the cell lysate.
Table 2: Example Data for ATP Standard Curve
| ATP Conc. (µM) | Average RLU | Net RLU |
| 10 | 1,500,000 | 1,499,900 |
| 1 | 150,000 | 149,900 |
| 0.1 | 15,000 | 14,900 |
| 0.01 | 1,500 | 1,400 |
| 0.001 | 250 | 150 |
| 0 (Blank) | 100 | 0 |
Visualizations
Caption: Experimental workflow for intracellular ATP measurement.
Caption: Luciferase-based bioluminescence reaction pathway.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Luminescent Signal | - Low cell number or viability.- Inefficient cell lysis.- ATP degradation by ATPases.- Reagent degradation. | - Ensure an adequate number of viable cells (e.g., >1,000 cells/well).- Optimize lysis buffer and incubation time.[9]- Use a lysis buffer that inactivates ATPases.[9]- Store and handle ATP assay reagents according to the manufacturer's instructions.[13] |
| High Background Signal | - ATP contamination in reagents or labware.- High cell density leading to extracellular ATP. | - Use ATP-free water and pipette tips. Wear gloves to prevent contamination.[13]- Wash cells thoroughly before lysis. Consider using a reagent that degrades extracellular ATP.[14] |
| Poor Standard Curve (Low R²) | - Inaccurate pipetting during serial dilutions.- ATP degradation in standards. | - Use calibrated pipettes and ensure thorough mixing at each dilution step.- Prepare fresh standards for each assay. Keep standards on ice. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Inconsistent reagent addition timing. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for simultaneous reagent addition.[1] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. preferred-cell-systems.com [preferred-cell-systems.com]
- 6. m.youtube.com [m.youtube.com]
- 7. abcam.com [abcam.com]
- 8. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAQs - ATP determination kits - proteinkinase.biz [proteinkinase.biz]
- 10. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Boost Your Cell ATP Detection with Luminescence Techniques [absin.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. biopioneer.com.tw [biopioneer.com.tw]
Application Notes and Protocols for ATP-Based Bacterial Contamination Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Adenosine Triphosphate (ATP) bioluminescence assays for the rapid and effective monitoring of bacterial contamination. The protocols and data presented are intended to assist researchers, scientists, and drug development professionals in implementing this technology for hygiene monitoring, quality control, and sterility assurance in pharmaceutical and biotechnology settings.[1][2][3][4]
Introduction to ATP Bioluminescence Assay
Adenosine Triphosphate (ATP) is the primary energy-carrying molecule in all living cells, including bacteria.[5][6] The ATP bioluminescence assay is a rapid and sensitive method that measures the amount of ATP present in a sample, which is directly proportional to the total biological contamination.[5][7][8] This principle is harnessed to provide a near real-time assessment of surface cleanliness and the microbial load in liquids.[1][3]
The assay utilizes the firefly enzyme luciferase, which in the presence of its substrate luciferin, oxygen, and magnesium ions, catalyzes the oxidation of ATP to produce light.[5][8] The emitted light is measured by a luminometer and is reported in Relative Light Units (RLUs).[5] A higher RLU value indicates a greater amount of ATP and, consequently, a higher level of microbial contamination.[9] Because ATP is rapidly degraded upon cell death, this assay specifically detects viable microbial cells.[7]
This technology offers a significant advantage over traditional culture-based methods, which can take several days to yield results.[10][11] While ATP testing does not identify specific microorganisms, it serves as an excellent tool for immediate feedback on the efficacy of cleaning and sanitation protocols.[1][8][12]
Quantitative Data Summary
The following table summarizes key quantitative data related to the performance of ATP bioluminescence assays for bacterial contamination monitoring. These values can vary depending on the specific ATP meter, reagents, and the nature of the sample being tested.
| Parameter | Typical Value/Range | Notes | Source(s) |
| Detection Limit (Bacteria) | 100 - 10,000 bacterial cells | Highly dependent on instrument sensitivity and reagent purity.[5] In practice, it is often closer to 10^3-10^4 cells.[5] | [5] |
| Detection Limit (Yeasts) | Down to 50 CFU/L (in wine samples) | Demonstrates the high sensitivity of the assay for different microorganisms. | [13] |
| Correlation with Viable Cell Counts (CFU) | Statistically significant correlation (e.g., Pearson correlation coefficient of 0.769, p<0.001 in biofilm studies) | While a direct 1:1 correlation is not always expected due to ATP variations between species and cellular stress, a strong positive correlation is often observed.[14] | [14] |
| Assay Time | Seconds to a few minutes | Provides rapid feedback compared to traditional methods that require days for incubation.[1][3] | [1][3] |
| Linear Range of ATP Detection | 10⁻⁶ to 10⁻¹¹ M ATP | The working range of a typical ATP assay kit. | [15] |
| Interference Levels | Up to 90% interference from certain nanoparticles (e.g., 100 mg/L silica (B1680970) nanoparticles) | Various substances can quench or enhance the light reaction, leading to inaccurate results.[16][17] | [16][17] |
Experimental Protocols
Protocol for Surface Hygiene Monitoring
This protocol outlines the steps for using an ATP bioluminescence assay to monitor the cleanliness of surfaces.
3.1.1. Materials:
-
ATP luminometer
-
ATP swabs with pre-moistened buds and luciferin/luciferase reagent
-
Sterile, ATP-free gloves[18]
-
Timer
3.1.2. Procedure:
-
Instrument Validation: Before use, validate the ATP luminometer according to the manufacturer's instructions. This may involve using a calibration control or verifying a "0" RLU reading with distilled water.[19]
-
Sample Collection: a. Don sterile, ATP-free gloves to prevent cross-contamination.[18] b. Remove the ATP swab from its tube. c. Firmly swab a standardized area (e.g., 10 cm x 10 cm) of the target surface. Apply consistent pressure and use a cross-hatching pattern to ensure thorough sampling.[19] d. For irregular surfaces, swab a representative area.
-
Assay Activation and Measurement: a. Re-insert the swab into the tube. b. Activate the reagent by breaking the seal (as per the swab's design, e.g., by bending or pushing a plunger) to allow the swab to come into contact with the luciferin/luciferase mixture. c. Shake the tube gently for 5-10 seconds to ensure the sample is thoroughly mixed with the reagent. d. Insert the tube into the luminometer. e. Initiate the measurement. The result will be displayed in RLUs.
-
Data Interpretation: a. Compare the RLU reading to pre-determined thresholds for "pass," "caution," and "fail."[18] These thresholds should be established based on historical data and the specific cleanliness requirements of the area. For example, in some settings, an RLU reading below 30 may be considered clean.[9]
Protocol for Bacterial Contamination in Liquid Samples
This protocol describes the use of an ATP assay to determine the microbial load in liquid samples, such as process water or final product formulations.
3.2.1. Materials:
-
ATP luminometer
-
ATP water testing kit (including ATP-free vials, swabs/reagents, and potentially filtration devices)
-
Pipettes and sterile, ATP-free tips
-
Vortex mixer
3.2.2. Procedure:
-
Sample Preparation: a. For clear liquid samples, the sample can often be used directly. b. For turbid samples or those containing substances that may interfere with the assay, a filtration step may be necessary to concentrate the microorganisms and remove interfering compounds.
-
ATP Extraction (if required by the kit): a. Some protocols may require an initial step to lyse the bacterial cells and release intracellular ATP. This typically involves adding a cell lysing agent to the sample.
-
Assay Procedure: a. Pipette a defined volume of the liquid sample (or the resuspended sample after filtration) into the ATP-free vial. b. Add the luciferin/luciferase reagent to the vial. c. Mix the sample and reagent thoroughly using a vortex mixer or by gentle inversion. d. Immediately place the vial into the luminometer and initiate the reading.
-
Data Analysis and Interpretation: a. The RLU value obtained is proportional to the total microbial content in the liquid sample. b. For quantitative analysis, a standard curve can be generated using known concentrations of bacteria or ATP standards.[20] This allows for the conversion of RLU values to an approximate number of bacterial cells.
Visualization of Pathways and Workflows
ATP Bioluminescence Signaling Pathway
Caption: The enzymatic reaction underlying the ATP bioluminescence assay.
Experimental Workflow for Surface Contamination Monitoring
Caption: Step-by-step workflow for ATP-based surface hygiene monitoring.
Logical Relationship for Data Interpretation
Caption: The logical relationship between ATP, RLUs, and contamination.
Potential Interferences and Limitations
While a powerful tool, it is crucial to be aware of the limitations and potential interferences of the ATP bioluminescence assay:
-
Chemical Interference: Residues from sanitizers and cleaning agents can interfere with the enzymatic reaction, leading to either falsely low (quenching) or falsely high RLU readings.[4][17]
-
Non-Microbial ATP: The assay detects ATP from all biological sources, including somatic cells or food residues, not just microbial ATP.[5] This makes it a measure of overall cleanliness rather than a specific microbial count.
-
Lack of Specificity: The ATP assay does not differentiate between types of microorganisms (e.g., bacteria, yeast, mold).[8][13]
-
Biofilm Penetration: The swabbing technique may not effectively sample microorganisms embedded within biofilms.
-
Not for Viral Detection: Viruses do not produce ATP and therefore cannot be detected by this method.[9][11]
Conclusion
The ATP bioluminescence assay is a highly effective and rapid method for monitoring bacterial contamination as part of a comprehensive hygiene and quality control program.[3][6] Its ability to provide immediate feedback allows for timely corrective actions, ensuring a consistently high level of cleanliness. For researchers, scientists, and drug development professionals, integrating ATP monitoring can significantly enhance sterility assurance and product safety protocols.[1][2] However, it is essential to understand its limitations and to validate the method for specific applications and environments.
References
- 1. ATP Testing in a Nutshell [integrityaq.com]
- 2. grandviewresearch.com [grandviewresearch.com]
- 3. Blocking - redantelopetech.com [redantelopetech.com]
- 4. infectioncontroltoday.com [infectioncontroltoday.com]
- 5. ciriscience.org [ciriscience.org]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. Bioluminescence for Enhanced Hygiene and Food Safety Testing with ATP Verification | Hygiena [hygiena.com]
- 9. insights.regencysupply.com [insights.regencysupply.com]
- 10. researchgate.net [researchgate.net]
- 11. ATP Testing: Principle, Procedure, Applications • Microbe Online [microbeonline.com]
- 12. infectioncontrol.tips [infectioncontrol.tips]
- 13. mdpi.com [mdpi.com]
- 14. Validation of ATP bioluminescence as a tool to assess antimicrobial effects of mouthrinses in an in vitro subgingival-biofilm model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. blog.puritanmedproducts.com [blog.puritanmedproducts.com]
- 19. food-safety.com [food-safety.com]
- 20. researchgate.net [researchgate.net]
Enzymatic Assay of ATP Using a Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of all living cells, driving a vast array of cellular processes.[1][2][3][4] The intracellular concentration of ATP is a sensitive indicator of cell health and metabolic activity.[1][4][5] Consequently, the quantification of ATP has become a fundamental tool in biological research and drug development for assessing cell viability, cytotoxicity, and proliferation.[1][4][5][6] Enzymatic assays provide a highly sensitive and specific method for ATP measurement.[1][4] The most common approach utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in an ATP-dependent manner, producing a bioluminescent signal directly proportional to the amount of ATP present.[1][3][4][5][7][8]
Principle of the Assay
The bioluminescent assay for ATP is based on the reaction catalyzed by firefly luciferase.[1][4][7] In the presence of ATP and magnesium ions, luciferase converts its substrate, D-luciferin, into luciferyl adenylate.[1][4] This intermediate then reacts with molecular oxygen to produce oxyluciferin in an electronically excited state.[1][4] As the excited oxyluciferin returns to its ground state, it emits light, typically in the yellow-green spectrum (550–570 nm).[1] When ATP is the limiting reagent, the intensity of the emitted light is directly proportional to the ATP concentration.[1][7] This relationship allows for the quantification of ATP in a sample by measuring the luminescent signal with a luminometer. By comparing the signal from an unknown sample to a standard curve generated with known ATP concentrations, the precise amount of ATP in the sample can be determined.
Applications
-
Cell Viability and Proliferation Assays: The amount of ATP correlates with the number of viable cells in a culture. This principle is widely used to assess the effects of various treatments on cell growth.[1][5]
-
Cytotoxicity and Drug Screening: Determining the toxic effects of chemical compounds or potential drug candidates by measuring the decrease in ATP levels in treated cells.[1][3]
-
Microbial Detection: Quantifying bacterial contamination in samples such as water and food products by measuring microbial ATP.[1][4]
-
Enzyme Activity Assays: Measuring the activity of ATPases or kinases by monitoring the depletion or generation of ATP.[9]
-
Metabolic Studies: Investigating cellular energy metabolism under different physiological or experimental conditions.[5]
Experimental Protocols
Materials and Reagents
-
ATP Assay Kit (containing luciferase, D-luciferin, assay buffer, and a concentrated ATP standard)
-
ATP-free water or buffer (e.g., PBS) for dilutions[10]
-
Opaque, white 96-well microplates (for luminescence assays)[3]
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Luminometer or a microplate reader with luminescence detection capabilities
-
Cell lysis reagent (if not included in the kit)
-
Samples containing unknown ATP concentrations (e.g., cell lysates)
Protocol 1: Generation of an ATP Standard Curve
This protocol describes the preparation of a standard curve using a known concentration of ATP, which is essential for quantifying ATP in unknown samples.
-
Preparation of ATP Stock Solution:
-
Thaw the concentrated ATP standard provided in the kit on ice.
-
Prepare a 10 µM working stock solution by diluting the concentrated standard with ATP-free water or the same buffer used for your samples (e.g., cell culture medium or PBS).[8][10] For example, if the provided standard is 1 mM, dilute 10 µL into 990 µL of buffer.
-
-
Serial Dilutions for Standard Curve:
-
Label a series of microcentrifuge tubes for each standard concentration (e.g., 1000, 100, 10, 1, 0.1, 0.01, 0 pmol/well).
-
Perform serial dilutions of the 10 µM ATP working stock to generate a range of concentrations. A typical standard curve might range from 10 nM to 1 µM.[8]
-
For a blank, use the same buffer without any added ATP.
-
-
Plating the Standards:
Protocol 2: ATP Measurement in Experimental Samples
This protocol details the steps for measuring ATP in cell-based assays.
-
Sample Preparation:
-
Suspension Cells: Transfer a defined volume of cell suspension (typically 100 µL) into the wells of the 96-well plate.
-
Adherent Cells: Culture cells directly in the 96-well plate. Prior to the assay, remove the culture medium.
-
Include control wells with medium only to measure background luminescence.
-
-
Cell Lysis:
-
Add the ATP-releasing reagent (lysis buffer) to each well containing cells. The volume will depend on the specific kit instructions, but a 1:1 ratio with the cell culture volume is common. This step lyses the cells to release intracellular ATP.[1]
-
-
Luminescent Reaction:
-
Prepare the luciferase detection reagent according to the kit manufacturer's instructions. This typically involves reconstituting the lyophilized luciferase/luciferin substrate with the provided assay buffer.[10]
-
Add the prepared detection reagent to all wells, including the standards and experimental samples.
-
Mix briefly by gentle shaking or tapping the plate.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 2-10 minutes) to allow the luminescent signal to stabilize.[11]
-
Measure the luminescence of each well using a luminometer. The integration time should be set according to the instrument's sensitivity and the expected signal intensity.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence reading of the blank (0 ATP) from all standard and sample readings.
-
Standard Curve Generation: Plot the background-corrected luminescence values (y-axis) against the corresponding ATP concentrations (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. A good standard curve should have an R² value ≥ 0.99.
-
Calculation of Unknown ATP Concentrations: Use the linear regression equation to calculate the ATP concentration in your unknown samples based on their background-corrected luminescence values.
Data Presentation
Table 1: Example ATP Standard Curve Data
| ATP Concentration (nM) | ATP per well (pmol/100µL) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | Corrected RLU (Average - Blank) |
| 1000 | 100 | 1,510,234 | 1,525,678 | 1,518,956 | 1,518,289 | 1,517,789 |
| 100 | 10 | 152,345 | 151,987 | 153,012 | 152,448 | 151,948 |
| 10 | 1 | 16,123 | 15,987 | 16,055 | 16,055 | 15,555 |
| 1 | 0.1 | 2,105 | 2,056 | 2,088 | 2,083 | 1,583 |
| 0.1 | 0.01 | 689 | 695 | 701 | 695 | 195 |
| 0 (Blank) | 0 | 502 | 498 | 500 | 500 | 0 |
RLU: Relative Light Units
Visualizations
Caption: Experimental workflow for the enzymatic ATP assay.
Caption: Bioluminescent reaction catalyzed by firefly luciferase.
References
- 1. ATP Assays | What is an ATP Assay? [promega.jp]
- 2. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ATP Assays | What is an ATP Assay? [promega.jp]
- 5. goldbio.com [goldbio.com]
- 6. biocompare.com [biocompare.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: ATP Assay Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with ATP standard curve variability.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R-squared (R²) value for an ATP standard curve?
An R-squared value, or coefficient of determination, indicates how well the data points fit a linear regression line. For an ATP standard curve, an R² value of ≥ 0.99 is generally considered acceptable, with values of ≥ 0.995 or ≥ 0.997 being ideal.[1] A lower R² value suggests significant variability in your standards, which will compromise the accuracy of your experimental sample quantification.
Q2: How often should I prepare a new ATP standard curve?
A new ATP standard curve MUST be performed for each experiment on the same day the samples are to be measured.[2] The ATP enumeration reagent can decay over time, even when frozen, which can affect the intensity of the luminescence signal.[2] Using a standard curve from a previous day will lead to inaccurate conversion of Relative Light Unit (RLU) values to ATP concentrations.[2]
Q3: My sample RLU values are higher than the highest point on my standard curve. What should I do?
If your sample readings fall outside the range of your standard curve, the interpolated values will not be accurate.[2] You should dilute your samples with the appropriate assay buffer or medium so that the readings fall within the standard curve range.[2] Remember to account for this dilution factor when calculating the final ATP concentration of your sample.
Q4: Can I use a different 96-well plate than the one provided in the kit?
It is highly recommended to use the 96-well plate provided with the assay kit, especially for bioluminescence assays.[2] Different plates can have different optical properties (e.g., color, opacity) that can affect light scattering and measurement, leading to inaccurate results. Using a non-validated plate may also void the kit's warranty.[2]
Q5: Why are my background readings high?
High background readings can be caused by several factors:
-
ATP contamination: ATP is present on skin, so it's crucial to wear gloves.[2] Contamination can also be introduced from dirty pipettes or other lab equipment.[3]
-
Contaminated reagents or consumables: Ensure all pipette tips, tubes, and plates are sterile and ATP-free.[3]
-
Dirty luminometer: The reading chamber of the luminometer can become contaminated with dust or spilled reagents. Regular cleaning is recommended.[4]
-
Light exposure: The plastic assay tubes are light-sensitive and can emit their own light if exposed to bright sunlight or intense indoor lighting, leading to artificially high RLU values.[3]
Troubleshooting Guide
This section addresses specific issues that can lead to variability in your ATP standard curve.
| Issue | Potential Cause | Solution |
| Poor Linearity (Low R²) | Pipetting Errors: Inaccurate or inconsistent pipetting during serial dilutions. | - Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing at each dilution step without introducing bubbles.[5] - Change pipette tips for each dilution to avoid carryover.[2] |
| ATP Degradation: ATP is labile and can degrade if not handled properly.[6] | - Prepare fresh ATP standards for each experiment.[7] - Keep ATP stock solutions and standards on ice while in use.[6] - Avoid repeated freeze-thaw cycles of the ATP stock solution; aliquot and store at -20°C or -70°C.[6][7] | |
| Incorrect Reagent Preparation or Handling: Reagents not brought to room temperature, or improper mixing. | - Allow all kit components, including buffers and reagents, to equilibrate to room temperature before use.[6][7] - Mix reagents gently by inverting to avoid foaming or bubbling.[1] | |
| Inconsistent Replicates | Inadequate Mixing: Incomplete mixing of reagents and standards in the wells. | - After adding the final reagent, mix the contents of the wells thoroughly using a multichannel pipette or by gentle shaking of the plate.[1] |
| Instrument Issues: Luminometer not calibrated or dirty. | - Calibrate the luminometer according to the manufacturer's instructions.[2] - Clean the instrument's reading chamber regularly to remove any dust or residue.[4] | |
| Inconsistent Incubation Time: Variation in the time between adding the final reagent and reading the plate. | - Ensure a consistent incubation time for all wells, as the luminescent signal can change over time. Incubate in the dark at room temperature for the recommended duration (e.g., 2-10 minutes).[1][7] | |
| Low Signal or Sensitivity | Expired or Degraded Reagents: The luciferase enzyme in the detection reagent has a limited shelf life and can lose activity. | - Check the expiration dates on all kit components.[2] - Store reagents at the recommended temperatures, protected from light.[6] |
| Incorrect Assay Buffer: Using a buffer that is not compatible with the assay chemistry. | - Use the assay buffer provided in the kit for all dilutions and sample preparations.[6] | |
| Sample Matrix Interference: Components in the sample (e.g., high concentrations of certain salts, detergents) may inhibit the luciferase reaction. | - If you suspect interference, perform a spike-and-recovery experiment by adding a known amount of ATP to a sample well and a control well (buffer only) to assess the percentage of recovery.[6] |
Experimental Protocol: Preparing an ATP Standard Curve
This protocol outlines the key steps for generating a reliable ATP standard curve.
-
Reagent Preparation:
-
Serial Dilution of ATP Standard:
-
Prepare a stock solution of ATP (e.g., 10 mM) by dissolving the lyophilized standard in distilled water.[6]
-
Create a working stock (e.g., 1 mM or 100 µM) by diluting the stock solution with the appropriate assay buffer or ATP-free water.[6][7]
-
Perform a series of serial dilutions from the working stock to generate a range of concentrations (e.g., 0.01 µM to 3 µM).[1][2] It is crucial to use the same diluent (e.g., culture medium, PBS, or assay buffer) as your samples.[7][8]
-
Ensure to mix each dilution thoroughly before proceeding to the next.
-
-
Assay Procedure:
-
Pipette a specific volume (e.g., 10-100 µL) of each standard dilution into the wells of a solid white or black 96-well plate suitable for luminescence readings.[7][8] Include a blank control containing only the diluent.
-
Prepare a reaction mix containing the ATP enumeration reagent (luciferin-luciferase).
-
Add an equal volume of the reaction mix to each well containing the standards.[7]
-
Mix the contents of the wells gently.
-
-
Measurement:
-
Data Analysis:
-
Subtract the average RLU of the blank from all standard readings.
-
Plot the net RLU values against the corresponding ATP concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the R² value.[9]
-
ATP Standard Curve Troubleshooting Workflow
Caption: Troubleshooting workflow for ATP standard curve variability.
References
- 1. youtube.com [youtube.com]
- 2. preferred-cell-systems.com [preferred-cell-systems.com]
- 3. my.luminultra.com [my.luminultra.com]
- 4. my.luminultra.com [my.luminultra.com]
- 5. preferred-cell-systems.com [preferred-cell-systems.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ATP Standard Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of Adenosine 5'-triphosphate (ATP) standard solutions. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized ATP standard?
For long-term stability, lyophilized ATP powder should be stored at –20°C with desiccation.[1][2] Under these conditions, the decomposition rate is less than 0.5% per year, and the product is stable for at least two years.[1][2] While it can be shipped at ambient temperature without degradation, immediate transfer to –20°C upon receipt is recommended for optimal shelf life.[1][2][3]
Q2: What is the best way to prepare and store an ATP stock solution?
To prepare an ATP stock solution, dissolve the lyophilized powder in sterile, ATP-free water to a desired concentration, for example, 10 mM or 100 mM.[4][5] Since ATP solutions are mildly acidic (pH ~3.5), it is crucial to neutralize them to a pH between 6.8 and 7.4 for maximum stability.[3][6][7] Use a buffer such as MOPS or adjust the pH with NaOH.[4][8] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at –20°C or –80°C.[4][8][9] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the ATP.[4]
Q3: How stable are ATP solutions at different temperatures?
The stability of ATP solutions is highly dependent on temperature and pH. Neutral ATP solutions are stable for at least one year when stored frozen.[3][8] At refrigerated temperatures (2–8°C), a solution is stable for about one week.[3][7][8][10] At room temperature, ATP solutions are not stable and will degrade over time.[11]
Q4: Can I reuse an aliquot of a thawed ATP standard solution?
For optimal performance and to avoid degradation, it is best to use single-use aliquots.[9] Repeated freeze-thaw cycles can lead to a decrease in ATP concentration and affect the accuracy of your experiments.[4] If you must reuse a thawed aliquot, it should be kept on ice during use and promptly refrozen.[8] However, for quantitative assays, fresh dilutions from a newly thawed stock aliquot are always recommended.[12][13]
Q5: What are the common causes of inaccurate results in ATP assays?
Several factors can lead to inaccurate ATP assay results. These include:
-
ATP Degradation: Improper storage, handling, or preparation of ATP standards can lead to their degradation into ADP and AMP, resulting in lower signal intensity.[3][8]
-
Contamination: ATP is ubiquitous, and contamination from sources like skin, pipette tips, or reagents can lead to artificially high background readings.[12][14]
-
pH Effects: The activity of luciferase, the enzyme used in most ATP assays, is pH-sensitive. The sample and the ATP standard should be at the optimal pH for the enzyme, typically around 7.8.[10]
-
Interfering Substances: High salt concentrations or the presence of certain ions can inhibit the luciferase reaction and quench the luminescent signal.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Background Luminescence | 1. Contamination of reagents, consumables (pipette tips, plates), or work area with ATP.[12][14] 2. Dirty luminometer chamber.[14][15] 3. Light exposure of assay plates.[14] | 1. Use ATP-free water and consumables. Wear gloves and maintain a clean workspace. Prepare fresh reagents. 2. Regularly clean the luminometer according to the manufacturer's instructions. 3. Use opaque plates (white or black) and protect them from light before and during the measurement. |
| Low or No Signal from ATP Standard | 1. Degradation of ATP standard due to improper storage (temperature, pH) or multiple freeze-thaw cycles.[3][4][8] 2. Inactive luciferase enzyme. 3. Incorrect assay buffer composition or pH.[10] | 1. Prepare fresh ATP standard solutions from a new lyophilized vial. Ensure proper pH adjustment and storage in single-use aliquots at –20°C or below. 2. Check the storage and handling of the luciferase enzyme. Prepare fresh assay mix. 3. Verify the pH of the assay buffer is optimal for the luciferase enzyme (typically ~pH 7.8). |
| Signal Instability or Rapid Decay | 1. Sub-optimal reaction conditions (e.g., temperature, pH). 2. Presence of ATP-degrading enzymes (ATPases) in the sample.[16] 3. High concentration of luciferase leading to rapid substrate consumption.[17] | 1. Ensure the assay is performed at the recommended temperature and pH. 2. For cellular or tissue samples, use appropriate extraction methods to inactivate endogenous enzymes.[18] 3. Optimize the concentration of the luciferase reagent according to the assay protocol. Read the luminescence immediately after adding the reagent.[13] |
| Poor Standard Curve Linearity | 1. Inaccurate serial dilutions of the ATP standard. 2. Degradation of lower concentration standards. 3. Pipetting errors. | 1. Carefully prepare serial dilutions using calibrated pipettes. 2. Prepare fresh dilutions for each experiment as low concentration standards are less stable.[10] 3. Use fresh pipette tips for each dilution to avoid carryover. |
Data Presentation
Table 1: Stability of ATP Solutions at Different Storage Conditions
| Storage Temperature | pH | Stability | Reference(s) |
| Room Temperature | Neutral | Unstable, degrades over time | [11] |
| 2–8°C (Refrigerated) | Neutral | Up to 1 week | [3][7][8][10] |
| –20°C (Frozen) | Neutral | At least 1 year | [3][8] |
| –70°C / –80°C (Frozen) | Neutral | At least 1 year; recommended for long-term storage | [4][8] |
| Acidic (pH < 6.8) | < 6.8 | Rapid hydrolysis to ADP and phosphate | [6][19] |
| Alkaline (pH > 7.4) | > 7.4 | Hydrolyzes to AMP and pyrophosphate | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ATP Stock Solution
-
Weighing: Accurately weigh the required amount of lyophilized ATP disodium (B8443419) salt. The molecular weight should be obtained from the product label.
-
Dissolution: Dissolve the ATP powder in sterile, ATP-free water to achieve a final concentration of 10 mM. For example, for ATP with a molecular weight of 551.1 g/mol , dissolve 5.51 mg in 1 mL of water.
-
pH Adjustment: The initial solution will be mildly acidic.[1][2][3] Adjust the pH to 7.2-7.5 using a sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M). Monitor the pH carefully using a calibrated pH meter. Keep the solution on ice during this process to minimize degradation.[7]
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm syringe filter.[9]
-
Aliquoting: Dispense the neutralized ATP stock solution into small, single-use, sterile microcentrifuge tubes. The aliquot volume should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.[4]
-
Storage: Immediately store the aliquots at –20°C or –80°C for long-term storage.[4][8]
Protocol 2: Preparation of ATP Standard Curve for Luminescence Assay
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM ATP stock solution on ice.
-
Prepare Working Stock: Prepare a 100 µM working stock solution by diluting the 10 mM stock 1:100 in the same buffer or medium that your samples are in. For example, add 10 µL of 10 mM ATP to 990 µL of ATP-free water or buffer.[13]
-
Serial Dilutions: Perform serial dilutions of the 100 µM working stock to generate a series of standards. Always use fresh pipette tips for each dilution step. A typical standard curve might range from 1 nM to 10 µM.[5]
-
Use Freshly Prepared Standards: Use the freshly prepared standards for your assay immediately. Do not store diluted standards as they are not stable.[5][12]
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. abcam.com [abcam.com]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. my.luminultra.com [my.luminultra.com]
- 15. my.luminultra.com [my.luminultra.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Qualitative Measurements of Stability of ATP at Varying pH – ASPIRE [wp.bridgewater.edu]
Technical Support Center: ATP Standard Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Adenosine Triphosphate (ATP) standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My ATP-based assay is showing low signal or high background. Could my ATP standard be the problem?
A: Yes, inconsistent or low signals in ATP-dependent assays are often linked to the degradation of the ATP standard. ATP is a relatively unstable molecule, and its stability is highly dependent on storage and handling conditions.[1][2] Degradation leads to a lower concentration of active ATP, resulting in a weaker signal. Conversely, contamination in your reagents or standards can sometimes lead to high background readings.[3][4]
Q2: What is the optimal temperature for storing ATP standard solutions?
A: The stability of ATP is highly dependent on temperature. For long-term storage, freezing is essential. Storing ATP solutions in aliquots at -20°C or -80°C is highly recommended to preserve their integrity.[5][6][7] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[6]
Data Presentation: ATP Solution Stability by Storage Temperature
| Storage Temperature | Expected Stability | Recommendations & Key Considerations |
| -80°C | At least 1 year | Ideal for long-term storage. Plasma ATP is stable for at least one month with no significant drop.[8] |
| -20°C | At least 1 year | Suitable for long-term storage of stock solutions.[5][9] |
| 4°C (Refrigerated) | Up to 1 week | Recommended only for short-term storage of working solutions.[5][9] |
| Room Temperature | Hours (Unstable) | ATP is unstable at room temperature and will degrade.[8] Avoid leaving solutions out for extended periods. |
Q3: How does pH affect the stability of my ATP solution?
A: pH is a critical factor for ATP stability. ATP in aqueous solutions is most stable in a narrow pH range, typically between 6.8 and 7.4 .[10][11][12] At more extreme acidic or alkaline pH levels, it rapidly hydrolyzes to Adenosine Diphosphate (ADP) and inorganic phosphate (B84403) (Pi).[10][11][12][13] Acid hydrolysis, in particular, can be rapid; for instance, ATP has a half-life of only 8 minutes in 0.1 N acid at 100°C.[9]
Troubleshooting Guides
Issue 1: Rapid degradation of ATP standard even when stored frozen.
-
Possible Cause 1: Biological Contamination. The most likely cause of degradation, even at low temperatures, is microbial or enzymatic contamination.[7] ATPases or other phosphatases introduced during preparation can hydrolyze ATP.
-
Solution:
-
Prepare ATP solutions using sterile, nuclease-free water and reagents.
-
Filter-sterilize the final solution through a 0.2µ filter membrane.[6]
-
Prepare and store the solution in small, single-use aliquots to prevent contamination of the entire stock.
-
-
Possible Cause 2: Incorrect pH. If the buffer used to prepare the standard was not adjusted to the optimal pH range of 6.8-7.4, the ATP will be less stable.[10][11]
-
Solution: Always verify the final pH of your ATP solution after dissolving the ATP salt, as it can be mildly acidic (pH ~3.5).[9][14] Adjust the pH with a suitable base like NaOH.[5]
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution of ATP can lead to its degradation, resulting in a lower effective concentration with each cycle.[6]
-
Solution: Aliquot your ATP stock solution into smaller, single-use volumes upon preparation. This ensures that you are always working with a fresh aliquot that has not undergone multiple freeze-thaw cycles.[6][7]
Issue 3: Low signal in an assay where Mg²⁺ is a cofactor.
-
Possible Cause: Metal Ion Chelation. ATP is a potent chelator of divalent metal cations, especially Magnesium (Mg²⁺).[10][14] In cells, ATP primarily exists as a complex with Mg²⁺.[10] If your ATP standard does not contain Mg²⁺ and your experimental system (e.g., a kinase assay) requires it, the ATP may chelate the available Mg²⁺, inhibiting the enzyme's activity.
-
Solution: Prepare your ATP standard in a buffer that already contains an appropriate concentration of MgCl₂ (e.g., 5-10 mM), or ensure that sufficient Mg²⁺ is present in the final reaction mixture.[6][7]
Mandatory Visualization: ATP Degradation Pathway
The primary degradation pathway for ATP involves the sequential hydrolysis of its high-energy phosphoanhydride bonds.
Caption: ATP hydrolyzes first to ADP and then to AMP, losing one inorganic phosphate (Pi) at each step.[5][9][15]
Experimental Protocols
Protocol: Preparation of a Stable 100 mM ATP Stock Solution
This protocol outlines the steps to prepare a stable, high-concentration ATP stock solution suitable for long-term storage.
-
Materials:
-
Adenosine 5'-triphosphate disodium (B8443419) salt (e.g., Sigma-Aldrich A3377)[14]
-
Sterile, nuclease-free water
-
NaOH solution (1 M, sterile) for pH adjustment
-
Sterile, nuclease-free microcentrifuge tubes
-
0.2 µm sterile syringe filter
-
-
Procedure:
-
Weigh the required amount of ATP disodium salt powder in a sterile tube. Note that powdered ATP is very stable when stored frozen with a desiccant.[9][14]
-
Resuspend the powder in the sterile buffer (e.g., MOPS or Tris-HCl) to a final concentration of 100 mM. A stock solution of ATP in water alone will be mildly acidic (pH ~3.5), which is not optimal for stability.[14]
-
Check the pH of the solution using a calibrated pH meter.
-
Carefully adjust the pH to 7.2 - 7.5 by adding small increments of the 1 M NaOH solution.[5][16] Mix well after each addition. This neutralization step is critical for stability.
-
(Optional but recommended) For assays requiring magnesium, add MgCl₂ to a final concentration of 100 mM to create a 1:1 ratio with ATP.
-
(Optional but recommended) Filter the final solution through a 0.2 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants.[6]
-
Dispense the solution into single-use, sterile microcentrifuge tubes. The volume per aliquot should be appropriate for your typical experimental needs to avoid wasting the reagent and to prevent multiple freeze-thaw cycles.[6][7]
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term use.[5][9]
-
Mandatory Visualization: Troubleshooting Workflow for ATP Standard Instability
This diagram provides a logical path to diagnose issues with ATP standards.
Caption: A logical workflow to identify the root cause of ATP standard instability.
Mandatory Visualization: Key Factors Influencing ATP Stability
This diagram illustrates the interplay of primary factors that determine the stability of an ATP standard in solution.
Caption: The stability of ATP standards is a balance of stabilizing factors (optimal pH, Mg²⁺) and destabilizing factors (high temperature, contamination).
References
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. my.luminultra.com [my.luminultra.com]
- 4. my.luminultra.com [my.luminultra.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. scienceforums.net [scienceforums.net]
- 8. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 11. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. Qualitative Measurements of Stability of ATP at Varying pH – ASPIRE [wp.bridgewater.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Video: Hydrolysis of ATP [jove.com]
- 16. ATP Solution (100 mM) 0.25 mL | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
Technical Support Center: Correcting for Background Luminescence in ATP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to background luminescence in ATP assays.
Frequently Asked Questions (FAQs)
Q1: What is background luminescence and why is it a problem in ATP assays?
Background luminescence is the light signal detected in an ATP assay that is not generated by the specific ATP-luciferase reaction of interest. This unwanted signal can originate from various sources, including the assay reagents, contaminated consumables, or the instrumentation itself.[1][2] High background luminescence can obscure the true signal from the sample, leading to decreased sensitivity, reduced assay window, and inaccurate results, particularly when measuring low levels of ATP.[3]
Q2: What are the primary sources of high background luminescence?
High background luminescence can stem from several factors:
-
Contaminated Reagents and Consumables: Pipette tips, assay plates, and tubes can be contaminated with ATP or other luminescent substances.[1] The assay reagents themselves can also contribute to the background signal.[4]
-
Instrument Noise: The luminometer can generate a background signal, often referred to as "dark current." A dirty or poorly maintained instrument can also lead to elevated readings.[1][2]
-
Environmental Factors: Exposure of assay plates to bright light can cause phosphorescence, where the plastic emits light over time, contributing to the background.[1][5] Temperature fluctuations, radio frequency interference from electronic devices, and static electricity can also interfere with readings.[1]
-
Sample-Specific Issues: The sample matrix itself may contain components that are inherently luminescent or that interfere with the assay chemistry.[6]
Q3: What is the difference between a reagent blank and a sample blank?
A reagent blank contains all the assay components (buffer, luciferase, etc.) except for the sample.[4][7] It is used to measure the background signal originating from the assay reagents themselves.[4][6] A sample blank contains the sample matrix without the analyte of interest (ATP).[6][7] It helps to account for any background signal or interference coming from the components of the sample itself.[4][6]
Troubleshooting Guides
Issue 1: High Background Luminescence Readings
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Contaminated Pipettes | Ensure regular cleaning and maintenance of pipettes. Use ATP-free, sterile pipette tips for all steps.[1] |
| Dirty Luminometer | Regularly clean the luminometer's reading chamber according to the manufacturer's instructions. Keep the sample chamber door closed when not in use.[2] |
| Contaminated Consumables (Plates, Tubes, Tips) | Use sterile, ATP-free plasticware. Store consumables in sealed packaging away from potential contaminants.[1] If contamination is suspected, test a new batch of consumables.[8] |
| Light Exposure of Assay Plates | Store assay plates in the dark before use. "Dark adapt" the plate by incubating it in the dark for about 10 minutes before reading.[5] Avoid exposing plates to direct sunlight or bright indoor lighting during the experiment.[1] |
| Reagent Contamination | Prepare fresh reagents and use high-purity water. Test for reagent contamination by running a reagent blank.[4] |
| Radio Frequency Interference | Keep electronic devices such as mobile phones and laptops away from the luminometer.[1] |
| Static Electricity | Ground yourself before handling plates (e.g., by touching a metal object). Consider using anti-static gloves or wrist straps.[1][2] |
| Temperature Fluctuations | Allow all reagents and the luminometer to equilibrate to room temperature before starting the assay.[1] |
Issue 2: High Variability in Luminescence Readings
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting technique. Pay close attention to the timing of reagent additions, especially for flash-type assays.[8] |
| Inadequate Mixing | Mix samples and reagents thoroughly after each addition, but avoid introducing bubbles.[9] |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for all wells.[10] |
| Crosstalk Between Wells | Use opaque, white-walled plates to minimize light leakage between wells.[3][5] Ensure the luminometer's software is set to correct for crosstalk if this feature is available. |
| Non-Homogeneous Samples | For cellular assays, ensure cells are evenly suspended before plating. For other sample types, ensure they are well-mixed before analysis.[8] |
| Instrument Performance | Verify the luminometer is functioning correctly by running a standard curve or control samples.[11] |
Experimental Protocols
Protocol 1: Preparing and Measuring a Reagent Blank
This protocol is essential for determining the background luminescence originating from the assay reagents.
-
In a well of a multi-well plate, add the same volume of assay buffer or high-purity water as you would for a sample.
-
Add all assay reagents (e.g., luciferase/luciferin mix) in the same volumes and order as for the experimental samples.[4]
-
Incubate the plate according to the assay protocol.
-
Measure the luminescence of the reagent blank wells using the same luminometer settings as for the samples.
-
Calculate the average luminescence of the reagent blank replicates. This value can be subtracted from the readings of all experimental wells.[12]
Protocol 2: Preparing and Measuring a Sample Blank
This protocol is used to correct for background luminescence originating from the sample matrix.
-
Prepare a sample that contains all the components of your experimental sample except for the analyte (ATP). For example, if you are measuring ATP in cell culture, the sample blank would be cell culture medium without cells.[6]
-
Add the sample blank to a well of the multi-well plate.
-
Add all assay reagents as you would for the experimental samples.
-
Incubate and measure the luminescence as per the assay protocol.
-
The resulting value represents the background from the sample matrix and can be subtracted from the corresponding sample readings.[7]
Visual Guides
Caption: Troubleshooting workflow for high background luminescence.
Caption: Conceptual diagram of background correction.
References
- 1. my.luminultra.com [my.luminultra.com]
- 2. my.luminultra.com [my.luminultra.com]
- 3. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 4. MyHach - Customer Service [support.hach.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. math.answers.com [math.answers.com]
- 8. my.luminultra.com [my.luminultra.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. The perennial problem of variability in adenosine triphosphate (ATP) tests for hygiene monitoring within healthcare settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
Technical Support Center: The Effect of pH on ATP Standard Measurements
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ATP (Adenosine Triphosphate) standard measurements, with a specific focus on the impact of pH. Accurate ATP quantification is critical for various applications, including cell viability assays, enzyme kinetics, and drug screening. Understanding and controlling pH throughout your experimental workflow is paramount for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ATP stability?
A1: ATP is most stable in a narrow pH range, typically between 6.8 and 7.4.[1][2] At pH values outside of this range, ATP undergoes hydrolysis to ADP (Adenosine Diphosphate) and inorganic phosphate, leading to a decrease in the concentration of ATP in your sample and inaccurate measurements.
Q2: How does pH affect luciferase-based ATP assays?
A2: The firefly luciferase enzyme, commonly used in ATP detection assays, has an optimal pH for its activity, which is generally around 7.75 to 8.0.[3] Deviations from this optimal pH can significantly reduce the enzyme's efficiency, resulting in a lower light output and an underestimation of the ATP concentration. At a pH below 5.0, luciferase can be irreversibly inactivated.
Q3: Can the addition of my ATP standard or sample affect the pH of the reaction?
A3: Yes. ATP is an acidic molecule, and adding it to a solution, especially one that is unbuffered or weakly buffered, can lower the pH.[4] This is a critical consideration, as a drop in pH can affect both the stability of the ATP standard and the activity of the luciferase enzyme, leading to inaccurate readings.
Q4: What are the best buffers to use for ATP measurements?
A4: Buffers with a pKa value close to the desired pH of the assay are recommended to ensure stable pH control. For luciferase-based assays, buffers such as Tris-HCl, HEPES, and Tricine are commonly used to maintain a pH around 7.8.[5] The buffer concentration is also important; a higher buffer concentration provides a greater buffering capacity against pH changes caused by sample or reagent addition.
Q5: How should I prepare and store my ATP stock solutions to minimize pH-related degradation?
A5: It is advisable to prepare ATP stock solutions in a buffer that maintains a pH between 6.8 and 7.4. Aliquoting the stock solution into single-use volumes and storing them at -20°C or -80°C can prevent repeated freeze-thaw cycles and minimize degradation. When thawing, it is best to do so on ice to maintain a low temperature.
Troubleshooting Guides
Issue 1: Low or No Signal in ATP Assay
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Assay Buffer | Verify the pH of your assay buffer using a calibrated pH meter. Adjust the pH to the optimal range for your luciferase enzyme (typically ~7.8). |
| ATP Degradation due to Improper pH of Sample or Standard | Ensure that your ATP standards and samples are prepared and diluted in a buffer that maintains a pH of 6.8-7.4. Prepare fresh standards if degradation is suspected. |
| Sample-Induced pH Shift | If your sample is acidic or alkaline, consider neutralizing it or using a higher concentration assay buffer to maintain the optimal pH during the measurement. |
| Luciferase Inactivation | Avoid exposing the luciferase enzyme to pH values below 5.0. Prepare the luciferase reagent according to the manufacturer's instructions and ensure the final reaction pH is within the optimal range. |
Issue 2: High Variability in ATP Readings
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH Across Wells | Ensure thorough mixing of all components in each well of a microplate to maintain a uniform pH. Check for "edge effects" in microplates, where evaporation can lead to changes in concentration and pH. |
| Buffer Incompatibility | Some buffer components can interfere with the luciferase reaction. If you are using a custom buffer, test its compatibility with your ATP assay kit. |
| Contamination of Reagents | Microbial contamination can introduce ATPases that degrade ATP, leading to variable results. Use sterile techniques and fresh reagents. |
| Instrument Settings | Ensure that the luminometer settings (e.g., integration time) are optimized for your assay to minimize background noise and improve signal stability.[5] |
Data Presentation
Table 1: Effect of pH on ATP Stability (Qualitative)
| pH Range | ATP Stability | Hydrolysis Rate | Primary Products |
| < 4.0 | Highly Unstable | Rapid | ADP, AMP, Inorganic Phosphate |
| 4.0 - 6.0 | Moderately Unstable | Moderate | ADP, Inorganic Phosphate |
| 6.8 - 7.4 | Most Stable | Minimal | - |
| 7.5 - 9.0 | Moderately Unstable | Moderate | ADP, Inorganic Phosphate |
| > 9.0 | Highly Unstable | Rapid | ADP, Inorganic Phosphate |
Note: Quantitative data on the precise rate of ATP hydrolysis at various pH values over time is complex and depends on multiple factors including temperature and buffer composition. The information presented is a qualitative summary based on available literature.
Table 2: Impact of Buffer on pH in a Simulated ATP Assay
| Buffer System (50 mM) | Initial pH | pH after addition of 5 mM ATP |
| Unbuffered Water | 7.0 | ~4.5 |
| Tris-HCl | 7.8 | ~7.6 |
| HEPES | 7.8 | ~7.7 |
| Phosphate Buffer | 7.4 | ~7.3 |
This table illustrates the importance of using a buffer to resist pH changes upon the addition of acidic ATP.
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted ATP Standard Stock Solution
-
Dissolve ATP: Weigh out the desired amount of ATP disodium (B8443419) salt and dissolve it in a high-purity, nuclease-free water to a concentration of 10 mM.
-
Initial pH Measurement: Measure the initial pH of the ATP solution. It will likely be acidic (around pH 3-4).
-
pH Adjustment: While stirring gently, add small increments of a dilute NaOH solution (e.g., 0.1 M) to raise the pH. Monitor the pH continuously with a calibrated pH meter.
-
Target pH: Adjust the pH to 7.0 - 7.4 for optimal stability. Be careful not to overshoot the target pH.
-
Final Volume Adjustment: Once the target pH is reached, bring the solution to the final desired volume with nuclease-free water.
-
Aliquoting and Storage: Aliquot the ATP stock solution into single-use tubes and store at -80°C.
Protocol 2: Standard Luciferase-Based ATP Assay with pH Control
-
Reagent Preparation: Prepare the assay buffer (e.g., 25 mM Tris-acetate, pH 7.8, with EDTA, MgSO₄), luciferase enzyme solution, and ATP standards as per the kit manufacturer's instructions. Ensure all reagents are at room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the pH-adjusted ATP stock solution in the assay buffer to create a standard curve.
-
Sample Preparation: Prepare your experimental samples in a buffer that is compatible with the assay and will not significantly alter the final reaction pH.
-
Assay Procedure: a. Add 100 µL of the luciferase-luciferin reagent to each well of a white, opaque 96-well plate. b. Add 10 µL of your standard or sample to the corresponding wells. c. Mix gently by pipetting up and down. d. Immediately measure the luminescence using a luminometer.
Visualizations
Caption: ATP Hydrolysis Pathway.
Caption: Experimental Workflow for ATP Measurement.
References
preventing ATP degradation in samples
Welcome to the Technical Support Center for ATP Sample Integrity. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you prevent ATP degradation in your samples and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ATP and why is it important to measure?
Adenosine (B11128) 5'-triphosphate (ATP) is a crucial molecule that serves as the primary energy currency in all living cells.[1] It powers a vast range of cellular activities, from muscle contraction to DNA synthesis.[1][2] Measuring ATP levels is a common method to evaluate cell viability, proliferation, and overall bioenergetics, making it a key indicator of biological activity and cleanliness.[3][4]
Q2: What are the primary causes of ATP degradation in samples?
ATP is an unstable molecule that can be rapidly degraded outside the controlled cellular environment.[5][6] The main causes of degradation are:
-
Enzymatic Degradation: ATPases and ectonucleotidases (like CD39) present in the sample rapidly hydrolyze ATP to ADP and AMP.[2][7][8] This process can begin immediately upon cell lysis or in extracellular fluids.
-
Chemical Hydrolysis: The phosphate (B84403) bonds in ATP are susceptible to hydrolysis, a process that breaks these bonds and releases energy.[9][10] This reaction is accelerated by non-neutral pH (both acidic and alkaline conditions) and elevated temperatures.[11][12]
-
Temperature Instability: Storing samples at room temperature leads to significant ATP loss.[5][11]
Q3: What is the general principle for preventing ATP degradation?
The core principle is to inactivate ATP-degrading enzymes as quickly as possible after sample collection and to maintain the sample in conditions that minimize chemical hydrolysis. This is typically achieved through immediate temperature reduction, chemical denaturation of enzymes, or a combination of both.
Troubleshooting Guide
Q4: My ATP readings are unexpectedly low or near the background level. What went wrong?
Low ATP readings are a common issue and can stem from several factors throughout the experimental workflow.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Delayed Enzyme Inactivation | ATP-degrading enzymes are highly active at room temperature. Any delay between sample collection and enzyme inactivation will lead to significant ATP loss.[13] | Process samples immediately upon collection. Place them on ice and proceed with an enzyme inactivation method (e.g., boiling or acid extraction) without delay. |
| Incomplete Cell Lysis | If intracellular ATP is being measured, incomplete disruption of the cell membrane will result in a low yield of extracted ATP.[14] | Ensure your lysis protocol is optimized for your specific cell or tissue type. This could involve using appropriate detergents, mechanical disruption, or a more effective extraction reagent.[14][15] |
| Improper Sample Storage | ATP is unstable at room temperature and degrades over time even when frozen at higher temperatures (e.g., -20°C for extended periods).[5][11] | For short-term storage (up to 48 hours), keep samples refrigerated or on ice.[16] For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[5] |
| Interference from Reagents | Sanitizers, detergents, or high concentrations of certain chemicals can interfere with the enzymatic reaction of the ATP assay (e.g., luciferin-luciferase).[17] Some extraction methods, like those using perchloric acid, can also interfere if not properly neutralized.[18] | Ensure surfaces are dry before swabbing.[17] If using acid extraction, neutralize the sample to the optimal pH for your assay.[14] |
| Expired or Improperly Stored Reagents | ATP assay kits contain sensitive enzymes (like luciferase) that can lose activity if expired or stored incorrectly.[17] | Always check the expiration date on your assay kits and swabs. Store all components according to the manufacturer's instructions, typically refrigerated or frozen.[11][17] |
Q5: I am seeing high variability and poor repeatability in my results. How can I improve consistency?
High variability can undermine the reliability of your data. Consistency in every step of the protocol is key to achieving reproducible results.[19]
Troubleshooting Poor Repeatability:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Sampling Technique | Differences in swabbing pressure, area, or collection volume can lead to significant variation between samples.[17][19] | Standardize your sampling protocol. Use consistent pressure and swab a defined area (e.g., 4x4 inches) in an overlapping pattern.[17] Ensure all technicians are trained on the same technique. |
| Non-Homogeneous Sample | Microorganisms and cellular material may not be evenly distributed in a liquid sample or on a surface.[19] | Mix liquid samples thoroughly by vortexing or inverting before taking an aliquot. For surface testing, consider taking multiple swabs from the same area to assess variability.[19] |
| Temperature Fluctuation of Reagents | The activity of the luciferase enzyme used in most ATP assays is temperature-dependent. Using cold reagents directly from the refrigerator will produce different results than reagents at room temperature.[16][19] | Always allow assay reagents, including the luminometer and swabs, to equilibrate to a consistent ambient temperature for at least 15-60 minutes before use.[19][20] |
| Contamination | Contamination of swabs, tubes, or pipette tips with exogenous ATP (e.g., from hands) can cause falsely high and variable readings.[17] | Always wear gloves and use aseptic techniques during sample collection and processing. Avoid touching the swab tip or the inside of sample tubes.[17][21] |
Experimental Protocols & Data
Protocol 1: ATP Extraction using Trichloroacetic Acid (TCA)
This method uses a strong acid to effectively denature and precipitate proteins, including ATP-degrading enzymes, thereby preserving ATP.[14]
Methodology:
-
Sample Collection: Collect cells by centrifugation or trypsinization and resuspend in 1 mL of ice-cold PBS.
-
Deproteinization: Add 500 µL of 1% (w/v) ice-cold TCA to the sample.[22]
-
Lysis: Vortex the sample vigorously for 30-60 seconds to ensure complete cell lysis and protein precipitation.[22]
-
Incubation: Incubate the sample on ice for 10 minutes.[22]
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[22]
-
Collection: Carefully collect the supernatant, which contains the extracted ATP.
-
Neutralization (Critical Step): Before proceeding with an ATP assay (especially luciferase-based assays), neutralize the acidic supernatant by adding a suitable base (e.g., Tris-acetate) to bring the pH to ~7.75. The strong acid will inhibit the assay enzymes if not neutralized.[14]
-
Analysis: Use the neutralized supernatant for ATP quantification according to your assay kit's instructions.
Protocol 2: ATP Extraction using Boiling Water
This method is simpler than acid extraction and uses heat to inactivate enzymes. It often does not require neutralization, reducing handling steps.[18]
Methodology:
-
Sample Preparation: Resuspend cell pellets or liquid samples in a known volume.
-
Heating: Add the sample directly to a larger volume of boiling deionized water (e.g., 100 µL of sample into 900 µL of boiling water) in a heat-proof tube.
-
Incubation: Boil the sample for 5-10 minutes to ensure complete enzyme inactivation and ATP extraction.
-
Cooling: Immediately transfer the sample to an ice bath to cool down.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any cell debris.
-
Collection: Collect the supernatant containing the extracted ATP.
-
Analysis: Use the supernatant directly for ATP quantification.
Data Summary: ATP Stability and Inhibitor Efficacy
The stability of ATP is highly dependent on storage conditions. The following table summarizes data on ATP stability in human plasma.
Table 1: Stability of ATP in Human Plasma at -80°C [5]
| Storage Time (Days) | ATP Concentration Change |
| 0 - 30 | Stable, no significant reduction |
| 30 - 70 | Gradual decrease observed |
| > 70 | Significant drop in concentration |
For experiments involving extracellular ATP, enzymatic degradation is a major concern. Specific inhibitors can be used to preserve the sample.
Table 2: Efficacy of Various Ecto-ATPase Inhibitors [23]
| Inhibitor | Concentration | % Inhibition of ATP Hydrolysis |
| Gramicidin S | 20 µM | ~45-80% |
| Suramin | 100-300 µM | ~45-80% |
| Chlorpromazine | 250 µM | ~45-80% |
| Trifluoperazine | 50-250 µM | ~45-80% |
| Thioridazine | 100 µM | ~45-80% |
Note: These compounds can be invaluable pharmacological tools for accurately measuring released ATP by preventing its rapid degradation in the extracellular space.[23]
Visual Guides
ATP Degradation Pathway
Extracellular ATP is rapidly broken down by a cascade of enzymes on the cell surface, primarily ectonucleotidases. This process terminates the signaling activity of ATP and produces adenosine, which has its own distinct signaling roles.
References
- 1. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]
- 3. Extraction and quantification of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. food-safety.com [food-safety.com]
- 5. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Video: Hydrolysis of ATP [jove.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. my.luminultra.com [my.luminultra.com]
- 17. empacsgroup.com [empacsgroup.com]
- 18. A convenient one-step extraction of cellular ATP using boiling water for the luciferin-luciferase assay of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. my.luminultra.com [my.luminultra.com]
- 20. food-safety.com [food-safety.com]
- 21. 5 Things Not To Do With ATP Monitoring | PDF | Bacteria | Food Safety [scribd.com]
- 22. protocols.io [protocols.io]
- 23. Inhibition of extracellular ATP degradation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ATP Reading Accuracy in Disinfected Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of residual disinfectants on Adenosine Triphosphate (ATP) readings.
Frequently Asked Questions (FAQs)
Q1: Why are my ATP readings unexpectedly low after surface disinfection?
A1: Unexpectedly low ATP readings after disinfection are often caused by chemical interference from residual disinfectants. Many common disinfectants can inhibit the luciferase enzyme, which is critical for the bioluminescence reaction used in ATP test systems.[1][2] This inhibition can lead to falsely low or even zero Relative Light Unit (RLU) readings, suggesting a surface is clean when a biological load may still be present.[3][4]
Q2: Which types of disinfectants are known to interfere with ATP tests?
A2: A wide range of disinfectant active ingredients can interfere with ATP assays. The most common interfering agents include oxidizing agents and quaternary ammonium (B1175870) compounds. Specific chemicals known to cause interference include sodium hypochlorite (B82951) (bleach), hydrogen peroxide, peracetic acid, quaternary ammonium compounds (QACs), phenolics, aldehydes, lactic acid, and trisodium (B8492382) phosphate.[3][4][5][6][7]
Q3: Can disinfectant residues ever cause falsely high ATP readings?
A3: While less common, some disinfectants, particularly certain quaternary ammonium compounds, have been observed to increase RLU measurements.[5][8] Additionally, some disinfectant formulations can act as ATP-releasing agents, causing the release of ATP from cells which could potentially inflate readings if not accompanied by luciferase inhibition.[2]
Q4: How can I prevent disinfectant interference with my ATP measurements?
A4: To minimize interference, you can:
-
Rinse surfaces thoroughly: When feasible, rinse surfaces with sterile, deionized water after the disinfectant's required contact time to remove chemical residues.
-
Allow for adequate drying time: Swabbing a surface that is still wet with sanitizer can interfere with the test's enzymatic reaction.[9] It is recommended to wait at least 10-15 minutes after cleaning before swabbing.[9]
-
Use a neutralizing agent: For critical applications, use a specialized neutralizing broth or a pre-moistened swab with a neutralizing solution to deactivate residual disinfectant before collecting the sample.
Q5: What are neutralizing agents and how do they work?
A5: Neutralizing agents are chemicals that inactivate the active ingredients in disinfectants, thereby preventing them from interfering with the ATP assay.[10] For example, sodium thiosulfate (B1220275) is used to neutralize chlorine and other halogen-based disinfectants, while lecithin (B1663433) and polysorbate 80 are effective against quaternary ammonium compounds and phenolics.[7][10]
Troubleshooting Guide
Problem: Consistently low or zero RLU readings on surfaces known to have been recently used or cleaned.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Residual Disinfectant Interference | Perform a side-by-side comparison. Swab the disinfected surface as usual. Then, take a second swab of the same area after rinsing it with sterile water or using a neutralizing agent. | If the rinsed/neutralized sample shows a significantly higher RLU, disinfectant interference is the likely cause. |
| Improper Swabbing Technique | Review the swabbing protocol. Ensure a 10x10 cm area is swabbed with firm pressure, rotating the swab.[11] | Consistent and proper technique will ensure accurate sample collection and reduce variability. |
| Expired or Improperly Stored ATP Swabs | Check the expiration date on the swabs and confirm they have been stored at the manufacturer-recommended temperature. | Using in-date, properly stored swabs will ensure the integrity of the luciferase enzyme and other reagents. |
Quantitative Data on Disinfectant Interference
The following tables summarize the impact of various common disinfectants on ATP readings as reported in scientific studies.
Table 1: Impact of Various Disinfectants on ATP Readings
| Disinfectant Active Ingredient | Concentration | ATP Source | Observed Effect on RLU | Citation |
| Sodium Hypochlorite (Bleach) | 10% working solution | Pure ATP | Decreased RLU (some replicates undetectable) | [3] |
| Hydrogen Peroxide–Peracetic Acid | Working concentration | Pure ATP | Decreased RLU | [3] |
| Quaternary Ammonium Compound | Working concentration | Pure ATP | Decreased RLU | [3] |
| Quaternary Ammonium Compound | MRL* or greater | Pure ATP | Significantly Increased RLU | [8] |
| Lactic Acid | ≥ 0.5% | E. coli, Chicken Blood, Pure ATP | ~75% reduction in RLU | [6] |
| Trisodium Phosphate | > 1% | E. coli, Chicken Blood, Pure ATP | ~60% reduction in RLU | [6] |
| Hydrogen Peroxide | 1% | E. coli, Chicken Blood, Pure ATP | ~60% reduction in RLU | [6] |
| Triclosan | 0.5% | E. coli, Chicken Blood, Pure ATP | ~30% reduction in RLU | [6] |
| Triclosan | 1% | E. coli, Chicken Blood, Pure ATP | ~50% reduction in RLU | [6] |
*MRL: Manufacturer's Recommended Level
Experimental Protocols
Protocol 1: Standard ATP Surface Testing
-
Identify Test Site: Select a 10x10 cm (4x4 inch) area on the surface to be tested.[11] High-touch areas are often prioritized.
-
Sample Collection: Remove the swab from its tube. Apply firm pressure to the surface and swab the entire 10x10 cm area in a crisscross pattern, first horizontally and then vertically. Rotate the swab as you sample to ensure the entire tip is used.[11]
-
Activation: Place the swab back into its tube. Activate the device by breaking the seal on the reagent chamber (this action varies by manufacturer). Mix the sample with the luciferin/luciferase reagent by shaking for 5-10 seconds.
-
Measurement: Insert the activated device into a luminometer. The measurement should be taken within 60 seconds of activation. Record the result in Relative Light Units (RLU).
Protocol 2: Testing for Disinfectant Interference
-
Prepare Control Surface: Use a sterile, inert surface (e.g., stainless steel coupon) known to be free of ATP.
-
Spike with ATP: Apply a known, standardized amount of ATP solution to two separate areas on the control surface and allow them to dry.
-
Apply Disinfectant: To one of the ATP-spiked areas, apply the disinfectant according to its usage instructions (concentration and contact time).
-
Sample Both Areas: Using the Standard ATP Surface Testing protocol, swab both the disinfectant-treated area and the untreated ATP control area.
-
Analyze Results: Compare the RLU values. A significantly lower RLU from the disinfectant-treated area indicates interference.
Protocol 3: Using a Neutralizing Agent for ATP Testing
-
Prepare Neutralizer: Use a commercially available neutralizing broth (e.g., D/E Neutralizing Broth) or a swab pre-moistened with a neutralizing solution.[10]
-
Sample Collection: Swab the disinfected surface using the neutralizing swab. The neutralizer will inactivate residual disinfectant on contact.
-
Proceed with ATP Test: Immediately transfer the collected sample to the ATP test device. Some systems may require dipping the neutralizing swab into a sterile solution and then using a standard ATP swab to sample that solution. Follow the manufacturer's specific instructions for integrating a neutralization step.
-
Activation and Measurement: Activate the ATP test device and measure the RLU as described in the standard protocol.
Visualizations
Caption: Mechanism of disinfectant interference with the ATP bioluminescence assay.
Caption: Troubleshooting decision tree for unexpectedly low ATP readings.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Microbial testing methods for detection of residual cleaning agents and disinfectants-prevention of ATP bioluminescence measurement errors in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Limitations of an ATP-Based Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infectioncontroltoday.com [infectioncontroltoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of chemical sanitizing agents on ATP bioluminescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Effect of chemical cleaning agents and commercial sanitizers on ATP bioluminescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. empacsgroup.com [empacsgroup.com]
- 10. Neutralization of Germicides | Infection Control | CDC [cdc.gov]
- 11. keydiagnostics.com.au [keydiagnostics.com.au]
Validation & Comparative
Validating ATP Assay Results: A Comparative Guide for Researchers
Ensuring Accuracy and Reliability in Cell Viability Assessment
For researchers, scientists, and drug development professionals, accurately assessing cell viability is paramount. Adenosine triphosphate (ATP) assays have become a widely adopted method due to their high sensitivity and direct correlation with metabolically active cells.[1][2][3][4] However, the reliability of these assays hinges on proper validation. This guide provides a comprehensive comparison of methods to validate ATP assay results, focusing on the use of a known ATP standard and comparisons with alternative viability assays.
The principle behind the ATP assay is the luciferase-luciferin reaction, where the light emitted is directly proportional to the ATP concentration, which in turn reflects the number of viable cells.[4][5][6]
The Gold Standard: Validation with a Known ATP Standard
The most direct method to validate an ATP assay is to generate a standard curve using a known concentration of ATP.[7][8][9][10] This allows for the conversion of relative light units (RLU) to absolute ATP concentrations, providing a quantitative measure of cell viability.
Experimental Protocol: Generating an ATP Standard Curve
This protocol outlines the steps to create a standard curve for a luminescence-based ATP assay.
Materials:
-
ATP-free water or appropriate assay buffer (e.g., PBS, cell culture medium)[8][11]
-
Luminometer-compatible opaque microplates (e.g., 96-well)[7][8]
-
ATP assay reagent (containing luciferase and luciferin)
-
Multichannel pipette
Procedure:
-
Prepare ATP Standard Dilutions:
-
Aliquot Standards:
-
Add Assay Reagent:
-
Add an equal volume of the ATP assay reagent to each well containing the standard.
-
-
Incubate:
-
Incubate the plate at room temperature for a period specified by the assay kit manufacturer (typically 2-10 minutes) to allow the reaction to stabilize.
-
-
Measure Luminescence:
-
Read the luminescence (RLU) using a luminometer.
-
-
Plot the Standard Curve:
-
Subtract the background RLU (from a well with no ATP) from all readings.
-
Plot the net RLU values against the corresponding ATP concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). A good standard curve should have an R² value close to 1.[13]
-
Workflow for Generating an ATP Standard Curve:
Caption: Workflow for generating and validating an ATP standard curve.
Alternative Validation: Comparison with Other Viability Assays
While an ATP standard curve is essential, comparing the results with other established cell viability assays provides an orthogonal validation, ensuring the observed effects are not assay-specific artifacts.
Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| ATP Assay | Measures ATP in metabolically active cells via a luciferase reaction.[4] | High sensitivity, fast, simple protocol.[4][14] | Can be affected by compounds that interfere with luciferase or ATP metabolism. |
| MTT Assay | Mitochondrial dehydrogenases in viable cells convert MTT to a colored formazan (B1609692) product. | Inexpensive, widely used. | Requires a solubilization step, can be toxic to cells, and can be affected by metabolic changes.[1] |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble. | No solubilization step required. | Generally less sensitive than ATP assays.[3] |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue. | Simple, inexpensive, direct measure of membrane integrity. | Subjective, low throughput, does not account for metabolically inactive but intact cells.[3] |
Studies have shown that ATP assays are often more sensitive and have a broader linear range compared to tetrazolium-based assays like MTT and XTT.[1][3][15] For instance, one study found that an ATP assay could detect as few as 1,563 cells per well, whereas an MTT assay required at least 25,000 cells per well for a detectable signal.[1][15]
Experimental Protocol: Comparative Viability Assay
Objective: To compare the results of an ATP assay with an alternative method (e.g., MTT assay) for a given cell line and treatment.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at various densities.
-
Treatment: Treat the cells with a compound of interest at different concentrations. Include untreated control wells.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Perform Assays in Parallel:
-
For the ATP assay: Follow the manufacturer's protocol to lyse the cells and measure luminescence.
-
For the MTT assay: Add MTT reagent to the wells, incubate, and then add a solubilizing agent before reading the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each assay relative to the untreated control.
-
Plot the dose-response curves for both assays and compare the IC50 values (the concentration of a drug that gives half-maximal response).
-
Logical Flow for Comparing Viability Assays:
Caption: Parallel workflow for validating ATP assay results against an alternative viability assay.
Conclusion
Validating ATP assay results is a critical step in ensuring the accuracy and reproducibility of cell viability data. The use of a known ATP standard to generate a standard curve is the most robust method for quantitative analysis. Furthermore, comparing ATP assay results with those from orthogonal methods, such as MTT or trypan blue exclusion, provides a comprehensive validation of the biological effects observed. By following these guidelines, researchers can have greater confidence in their ATP assay data and its interpretation in the context of drug discovery and development.
References
- 1. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 2. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATP Assays | What is an ATP Assay? [promega.com.cn]
- 5. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. preferred-cell-systems.com [preferred-cell-systems.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. organslices.com [organslices.com]
- 13. researchgate.net [researchgate.net]
- 14. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Researcher's Guide to Inter-Assay and Intra-Assay Variability in ATP Standard Assays
For researchers, scientists, and drug development professionals relying on adenosine (B11128) triphosphate (ATP) assays, understanding and minimizing variability is paramount for generating reliable and reproducible data. This guide provides an objective comparison of inter-assay and intra-assay variability, supported by available performance data for various ATP assay kits. Detailed experimental protocols are included to empower researchers to assess and control variability within their own experimental setups.
Understanding Inter-Assay and Intra-Assay Variability
Intra-assay variability , often expressed as the coefficient of variation (%CV), refers to the degree of variation within a single assay run. It is a measure of the precision of the assay under the same conditions, using the same reagents and instrument, on the same day. Generally, a lower intra-assay %CV indicates higher precision. An acceptable intra-assay %CV is typically below 10%.
Inter-assay variability also expressed as %CV, measures the variation between different assay runs. These variations can arise from different operators, different days, different batches of reagents, or instrument fluctuations. It provides an indication of the robustness and reproducibility of the assay over time. An acceptable inter-assay %CV is generally considered to be less than 15%.
Performance Data for ATP Assay Kits
| ATP Assay Kit | Detection Method | Intra-Assay %CV | Inter-Assay %CV | Data Source |
| Novus Biologicals ATP Assay Kit (Colorimetric) | Colorimetric | < 5.1% | < 5.4% | Manufacturer's Datasheet[1] |
| AccuPoint Advanced ATP Hygiene Monitoring System | Luminescence | < 20% (pure ATP) | Not Specified | AOAC Validation Report[2] |
Note: For the AccuPoint Advanced system, the reported value is for repeatability (RSDr), which is analogous to intra-assay variability. The variability was reported to be between 8-35% for more complex samples like those containing food residues or microorganisms.
While technical manuals for other widely used kits such as Promega's CellTiter-Glo® Luminescent Cell Viability Assay[3][4][5][6][7] and Thermo Fisher Scientific's ATP Determination Kit[8][9][10][11][12] provide detailed protocols, they do not specify the inter-assay and intra-assay %CV in the readily available documentation.
Experimental Protocol for Assessing Inter- and Intra-Assay Variability
To ensure the reliability of ATP assay data, it is crucial to perform in-house validation. The following is a generalized protocol for determining the inter- and intra-assay variability of an ATP assay kit using a known ATP standard.
Materials:
-
ATP Assay Kit (including buffer, substrate, and enzyme)
-
ATP Standard of known concentration
-
Microplate reader (luminometer, spectrophotometer, or fluorometer as required by the kit)
-
White, opaque-walled microplates (for luminescence assays) or clear microplates (for colorimetric/fluorometric assays)
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Nuclease-free water or appropriate buffer for dilutions
Experimental Workflow Diagram
Caption: Workflow for determining inter-assay and intra-assay variability.
Detailed Methodology:
1. Reagent Preparation:
-
Prepare the ATP assay reagents according to the manufacturer's protocol. Ensure all components are at room temperature before use unless otherwise specified.
-
Prepare a stock solution of the ATP standard in nuclease-free water or the buffer recommended by the assay kit.
2. ATP Standard Dilution Series:
-
Perform a serial dilution of the ATP stock solution to create a standard curve with at least six concentration points. The concentration range should cover the expected experimental range.
3. Intra-Assay Variability Assessment:
-
On a single microplate, pipette at least three to five replicates of each ATP standard concentration.
-
Add the ATP assay reagent to all wells.
-
Incubate the plate as per the kit's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Calculation:
-
For each concentration, calculate the mean and standard deviation (SD) of the replicate readings.
-
Calculate the intra-assay %CV using the formula: %CV = (SD / Mean) * 100.
-
4. Inter-Assay Variability Assessment:
-
Repeat the assay on at least three different days. It is recommended to use different batches of reagents if possible and have different operators perform the assay to get a more robust measure of variability.
-
On each day, prepare fresh ATP standard dilutions and assay reagents.
-
Run the assay as described in the intra-assay assessment.
-
Calculation:
-
For each concentration, calculate the mean of the replicates from each individual plate.
-
Calculate the overall mean and SD of the means from all the plates.
-
Calculate the inter-assay %CV using the formula: %CV = (Overall SD / Overall Mean) * 100.
-
Best Practices for Minimizing Variability in ATP Assays
To achieve low inter- and intra-assay variability, it is essential to adhere to good laboratory practices:
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling. Use low-retention pipette tips.
-
Temperature Control: Ensure all reagents and plates are equilibrated to the temperature specified in the protocol before starting the assay.
-
Reagent Stability: Follow the manufacturer's instructions for reagent storage and handling. Avoid repeated freeze-thaw cycles.
-
Contamination Control: Work in a clean environment to prevent contamination with exogenous ATP.
-
Consistent Timing: For kinetic assays, ensure that the timing of reagent addition and signal reading is consistent for all samples.
-
Plate Uniformity: Use high-quality microplates to minimize well-to-well variation. For luminescence assays, use opaque white plates to prevent crosstalk between wells.
-
Instrument Maintenance: Regularly maintain and calibrate the microplate reader according to the manufacturer's recommendations.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. academic.oup.com [academic.oup.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 4. promega.com [promega.com]
- 5. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. citeab.com [citeab.com]
- 10. ATP Determination Kit - FAQs [thermofisher.com]
- 11. iright.com [iright.com]
- 12. ATP Determination Kit 1 Kit | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
Navigating Cell Viability: A Guide to Alternatives Beyond ATP Assays
For researchers, scientists, and drug development professionals, accurately assessing cell viability is a cornerstone of experimental success. While ATP-based assays are a gold standard, a variety of alternative methods offer distinct advantages in specific contexts. This guide provides an objective comparison of popular non-ATP-based cell viability assays, supported by experimental data and detailed protocols to inform your selection process.
The measurement of cellular health is critical for diverse applications, from screening cytotoxic compounds to optimizing culture conditions. Assays that measure metabolic activity are a common proxy for cell viability, as the reduction of various indicator dyes is directly proportional to the number of living, metabolically active cells.[1] This principle underpins the widely used tetrazolium and resazurin-based assays. Additionally, the activity of specific cellular enzymes, such as proteases, can serve as a reliable marker of viability.
Comparative Analysis of Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the key performance characteristics of prominent alternatives to ATP-based assays. Data has been compiled from various studies and technical resources to provide a comprehensive overview.
| Assay Type | Principle | Detection Method | Sensitivity (Typical) | Linearity | Signal-to-Background | Key Advantages | Key Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt to insoluble formazan[2][3] | Colorimetric (Absorbance) | ~25,000 cells/well[4] | Good | Moderate | Cost-effective, well-established[3] | Requires solubilization step, formazan (B1609692) can be toxic[5][6] |
| XTT | Enzymatic reduction of tetrazolium salt to soluble formazan[6] | Colorimetric (Absorbance) | More sensitive than MTT[3] | Good | Moderate | No solubilization step, homogeneous assay[5][6] | Can be less sensitive than WST assays[6] |
| WST-1 | Enzymatic reduction of tetrazolium salt to soluble formazan[7] | Colorimetric (Absorbance) | More sensitive than MTT and XTT[7] | Good | High | High sensitivity, one-step procedure[7] | Higher background absorbance than MTT[7] |
| Resazurin (B115843) (alamarBlue) | Reduction of resazurin to fluorescent resorufin[8] | Fluorometric/Colorimetric | High (~40 cells/well) | Excellent[9] | High | Non-toxic, allows for kinetic monitoring[7] | Potential for interference from some compounds[7] |
| Protease-Based | Cleavage of a cell-permeable fluorogenic substrate by live-cell proteases[10][11] | Fluorometric | High | Good | High | Fast (0.5-1 hour incubation), non-lytic, suitable for multiplexing[10] | Substrate stability can be a concern |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and procedural steps, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. jrmds.in [jrmds.in]
- 3. [PDF] Cell Viability Assays | Semantic Scholar [semanticscholar.org]
- 4. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell viability and proliferation measurement [takarabio.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 9. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing Your Light: A Comparative Guide to Flash vs. Glow ATP Assay Kits
For researchers, scientists, and drug development professionals, quantifying cell viability and cytotoxicity is a cornerstone of daily experimentation. Among the most sensitive and widely adopted methods are ATP assays, which measure the adenosine (B11128) triphosphate (ATP) present in metabolically active cells.[1][2] The core of this technology is the firefly luciferase enzyme, which catalyzes a reaction between D-luciferin and ATP to produce light.[3][4] When ATP is the limiting factor, the light output is directly proportional to the number of viable cells in the sample.[3][4]
Commercial ATP assay kits are primarily categorized into two types based on their signal kinetics: "flash" and "glow". The fundamental difference lies in the formulation of the luciferase reagent, which is engineered to either produce a rapid, high-intensity signal (flash) or a stable, long-lasting signal (glow).[3][5] This guide provides an objective comparison of their performance, supported by experimental data, to help you select the optimal kit for your research needs.
The Core Reaction: How ATP Creates Light
Both flash and glow assays are built upon the same two-step bioluminescent reaction catalyzed by firefly luciferase.[6]
-
Adenylation of Luciferin : In the presence of Magnesium ions (Mg2+) and ATP, firefly luciferase catalyzes the adenylation of D-luciferin to form a luciferyl-adenylate intermediate and pyrophosphate (PPi).[3][6]
-
Oxidative Decarboxylation : This intermediate then reacts with molecular oxygen (O2) to produce an electronically excited oxyluciferin molecule. As this molecule returns to its ground state, it releases energy in the form of a photon of light (typically yellow-green, ~560 nm).[3][7]
Performance Comparison: Flash vs. Glow
The choice between a flash and a glow assay depends critically on the specific experimental requirements, such as throughput, sensitivity, and available instrumentation.
| Feature | Flash ATP Assay | Glow ATP Assay |
| Signal Kinetics | Rapid signal generation (peak in <1 second) followed by a fast decay (lasts seconds to a few minutes).[8][9] | Signal develops over several minutes and remains stable for hours (half-life >5 hours).[3][10][11] |
| Sensitivity | Very High. The rapid release of photons results in a much brighter signal.[5] Detection limits can be <1-10 amol of ATP.[8][12] | High. The signal is less intense as photons are released over a longer period.[5] Detection limits are typically around 30-500 amol of ATP.[12] |
| Signal Intensity | 30 to 100 times higher than glow assays for the same ATP concentration.[8][12] | Lower, but very stable signal.[9] |
| Throughput | Lower. The short signal duration requires sequential reagent injection and measurement for each well.[8][13] | High. Reagents can be added to all wells of a plate before reading, making it ideal for batch processing and HTS.[2] |
| Instrumentation | Requires a luminometer with automated injectors to ensure consistent and immediate measurement after reagent addition.[8][9] | Compatible with any standard luminometer; injectors are not required.[12] |
| Assay Flexibility | Less flexible; precise timing between injection and reading is critical.[8] | Highly flexible; plates can be read minutes to hours after reagent addition, allowing for manual pipetting and batch processing.[10] |
| Advantages | - Extremely high sensitivity.[8]- Rapid results.[9] | - High-throughput capability.[2]- Long signal stability simplifies workflow.[3]- No need for injectors.[12] |
| Disadvantages | - Requires injectors, adding to instrument cost.[9]- Not suitable for high-throughput batch processing.[13]- Sensitive to timing variations.[8] | - Lower sensitivity compared to flash assays.[5]- Longer incubation time required to reach stable signal.[2] |
Experimental Workflows
The differing signal kinetics dictate distinct experimental workflows for flash and glow assays. Flash assays necessitate an integrated "dispense and read" step for each sample, while glow assays allow for a more flexible, batch-oriented process.
Key Experimental Protocols
Below are generalized protocols for performing flash and glow type ATP assays. Users should always refer to the specific manufacturer's instructions for their chosen kit.
Protocol 1: Typical Flash ATP Assay
This protocol requires a luminometer equipped with at least one automatic injector.
Materials:
-
Cells cultured in opaque-walled multi-well plates (e.g., 96- or 384-well).
-
Flash-type ATP assay reagent (Luciferin/Luciferase).
-
ATP standard for generating a standard curve (optional).
-
Luminometer with an automated injector.
Methodology:
-
Plate Preparation: Prepare a multi-well plate containing cells in culture medium. Include wells for background controls (medium only) and positive controls if applicable.
-
Equilibration: Allow the plate and assay reagents to equilibrate to room temperature for approximately 30 minutes.[2] This ensures temperature uniformity during the assay.
-
Instrument Setup: Program the luminometer to perform a dispense-and-read sequence. Set the injector to dispense a volume of flash reagent equal to the sample volume in the well (e.g., inject 50 µL into 50 µL of sample).[12]
-
Measurement Programming: Set the measurement parameters. This typically involves a very short lag time (e.g., <2 seconds) and a signal integration time of 1-10 seconds.[12]
-
Assay Execution: Place the plate into the luminometer. The instrument will automatically inject the reagent into the first well and immediately measure the luminescent signal. This process is repeated sequentially for all specified wells.[8]
-
Data Analysis: Subtract the average background luminescence from all sample readings. If an ATP standard curve was generated, calculate the ATP concentration in the experimental samples.
Protocol 2: Typical Glow ATP Assay
This protocol can be performed with any standard plate-reading luminometer.
Materials:
-
Cells cultured in opaque-walled multi-well plates.
-
Glow-type ATP assay reagent (containing stabilized luciferase).
-
ATP standard for generating a standard curve (optional).
-
Plate-reading luminometer.
-
Multichannel pipette (optional, for high-throughput addition).
Methodology:
-
Plate Preparation: Prepare a multi-well plate containing cells in culture medium. Include appropriate background and experimental controls.
-
Equilibration: Allow the plate and assay reagents to equilibrate to room temperature for approximately 30 minutes.[2]
-
Reagent Addition: Add a volume of the glow-type ATP reagent to each well, equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[2] This can be done manually with a pipette or using an automated dispenser.
-
Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis.[2] Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.[10] Shield the plate from light during this time.
-
Measurement: Place the plate in the luminometer and measure the luminescence for each well. A typical integration time is 0.5-1 second per well.
-
Data Analysis: Subtract the average background reading from all experimental wells. The resulting relative light units (RLU) are proportional to the ATP concentration and the number of viable cells.
Conclusion: Making the Right Choice
The decision between flash and glow ATP assay kits is a trade-off between sensitivity and throughput.
-
Choose a Flash Assay when the highest possible sensitivity is required, for example, when working with very low cell numbers or detecting subtle changes in cell viability. This choice comes at the cost of lower throughput and the requirement for specialized instrumentation.[5][8]
-
Choose a Glow Assay when processing a large number of samples, such as in high-throughput screening (HTS) for drug discovery, or when the convenience of a flexible, batch-processing workflow is paramount.[2][3] While less sensitive than flash assays, modern glow formulations provide excellent performance for the vast majority of cell viability and cytotoxicity applications.[11]
References
- 1. goldbio.com [goldbio.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ATP Assays | What is an ATP Assay? [promega.jp]
- 4. bmglabtech.com [bmglabtech.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ATP cell viability assay | RE-Place [re-place.be]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biotium.com [biotium.com]
A Researcher's Guide to the Validation of ATP Measurement in Diverse Cell Lines
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular Adenosine Triphosphate (ATP) is a cornerstone of assessing cell health, metabolic activity, and the cytotoxic effects of novel therapeutic compounds. Luciferase-based ATP assays are favored for their high sensitivity and broad dynamic range. However, the performance of these assays can vary significantly between different commercial kits and across various cell lines. This guide provides a comprehensive comparison of available ATP assay technologies, detailed experimental protocols for their validation, and insights into best practices for obtaining reliable and reproducible results.
Principles of Luciferase-Based ATP Measurement
The most common method for quantifying ATP in cell viability assays is through the firefly luciferase reaction. In the presence of ATP and oxygen, the enzyme luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of this light is directly proportional to the concentration of ATP, which in turn correlates with the number of metabolically active cells in the sample.[1][2]
Comparison of Commercial ATP Assay Kits
The market offers a variety of commercial ATP assay kits, each with its own set of performance characteristics. The choice of kit can significantly impact experimental outcomes. Below is a summary of key performance indicators for some of the most widely used kits.
| Kit Name | Manufacturer | Principle | Limit of Detection (LOD) | Linearity Range | Signal Half-Life | Key Features |
| CellTiter-Glo® 2.0 | Promega | Luminescence | As few as 15 cells/well (384-well plate)[3] | >3 orders of magnitude | >5 hours[3] | Single-reagent addition, "glow-type" signal, high sensitivity.[3] |
| ATPlite™ 1step | PerkinElmer | Luminescence | Not explicitly stated, but comparable to CellTiter-Glo®[4] | Linear over two orders of magnitude of cell numbers[4] | >4 hours[4] | One-step reagent addition, stable signal.[4] |
| Luminescent ATP Detection Assay Kit | Abcam | Luminescence | 1 pM of ATP | Not specified | Not specified | High sensitivity. |
| ATP Assay Kit (Colorimetric/Fluorometric) | Abcam | Colorimetric/Fluorometric | 1 µM (fluorometric)[5] | 0.2 – 1 nmol/well (fluorometric)[5] | Not applicable | Offers both colorimetric and more sensitive fluorometric detection.[5] |
| ATP Cell Viability Luciferase Assay | Sigma-Aldrich | Luminescence | 0.01 picomoles of ATP[6] | 6 orders of magnitude[6] | ~1 minute ("flash-type")[6] | High sensitivity, wide linear range.[6] |
Note: Performance characteristics such as LOD and linearity can be cell-type dependent. It is crucial to validate the chosen assay in the specific cell lines used in your research.
A direct comparison of three popular luminescent assays, Cell Titer-Glo® (Promega), Firefly Luciferase ATP kit (Cell Signaling), and ATPlite™ 1 (PerkinElmer), revealed that while all three were comparable in determining relative potency, the Firefly Luciferase kit from Cell Signaling showed a signal-to-noise ratio that was approximately 1.5 to 1.6-fold higher than the other two.[7]
Intracellular ATP Concentrations in Various Cell Lines
The basal intracellular ATP concentration can vary significantly between different cell lines. This variability is influenced by factors such as the cell type (e.g., normal vs. cancer), metabolic state, and culture conditions. Cancer cell lines, particularly those that are drug-resistant, often exhibit higher intracellular ATP levels compared to their normal or drug-sensitive counterparts.[8][9]
| Cell Line | Cell Type | Intracellular ATP (nmol/10^6 cells) | Reference |
| REF | Normal Embryo Fibroblast | ~3.5 | [8] |
| T-lymphocytes | Normal | ~4.0 | [8] |
| HL-60 | Human Promyelocytic Leukemia | ~5.5 | [8] |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | ~6.0 | [8] |
| K562 | Human Chronic Myelogenous Leukemia | ~7.0 | [8] |
| HT29 | Human Colorectal Adenocarcinoma | ~2.5 (parental), ~5.0 (oxaliplatin-resistant) | [9] |
| HCT116 | Human Colorectal Carcinoma | ~3.0 (parental), ~6.0 (oxaliplatin-resistant) | [9] |
| HeLa | Human Cervical Adenocarcinoma | Not specified in provided results | |
| Jurkat | Human T-cell Leukemia | Not specified in provided results |
Experimental Protocols
I. Cell Lysis: A Critical Step for Accurate Intracellular ATP Measurement
The first and most critical step in measuring intracellular ATP is the efficient lysis of cells to release the ATP into the solution. The choice of lysis method can significantly impact the accuracy and reproducibility of the results.
Common Lysis Methods:
-
Detergent-based Lysis: This is the most common method used in commercial ATP assay kits. These kits typically include a lysis buffer containing a detergent that disrupts the cell membrane. The CellTiter-Glo® reagent, for example, contains a detergent that lyses the cells and inhibits ATPases.[10]
-
Trichloroacetic Acid (TCA) Precipitation: TCA is a strong acid that effectively lyses cells and precipitates proteins, while leaving small molecules like ATP in the supernatant. This method is often considered a gold standard for inactivating ATPases and extracting ATP. However, it requires a separate neutralization step before the luciferase reaction. Studies have shown that TCA precipitation can result in good protein separation and a high number of protein spots in 2-DE, suggesting efficient cellular disruption.
Comparison of Lysis Methods: While detergent-based methods are more convenient for high-throughput screening, TCA precipitation is a robust method for ensuring the complete inactivation of ATP-degrading enzymes. The choice of method should be validated for each cell line to ensure optimal ATP recovery.
II. Detailed Protocol for Validation of a Luciferase-Based ATP Assay
This protocol outlines the key steps for validating a new ATP assay in a specific cell line to ensure it is fit for its intended purpose.
1. Linearity and Range:
-
Objective: To determine the range over which the luminescent signal is directly proportional to the number of cells and the ATP concentration.
-
Procedure:
-
Prepare a serial dilution of a known concentration of ATP standard in cell culture medium (e.g., from 10 µM to 1 nM).
-
In a separate set of wells on a white-walled, clear-bottom 96-well plate, prepare a serial dilution of the cell line of interest (e.g., from 50,000 to 50 cells per well).
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the ATP concentration and the cell number.
-
Perform a linear regression analysis to determine the correlation coefficient (R²) and the linear range of the assay. An R² value >0.99 is generally considered acceptable.
-
2. Sensitivity (Limit of Detection - LOD):
-
Objective: To determine the lowest number of cells or ATP concentration that can be reliably detected above the background noise.
-
Procedure:
-
Prepare several replicates of blank wells (containing only cell culture medium and the assay reagent).
-
Prepare several replicates of a very low concentration of cells or ATP standard.
-
Measure the luminescence of all wells.
-
Calculate the mean and standard deviation of the blank wells.
-
The LOD is typically calculated as the mean of the blank + 3 times the standard deviation of the blank.
-
3. Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the variability of the assay under the same and different conditions.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare multiple replicates of three different concentrations of cells (low, medium, and high) on the same plate.
-
Perform the ATP assay and measure the luminescence.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration. A %CV of <15% is generally acceptable.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on different days with different operators and/or different batches of reagents.
-
Calculate the %CV across the different experiments. A %CV of <20% is generally acceptable.
-
-
4. Accuracy:
-
Objective: To determine how close the measured values are to the true values.
-
Procedure:
-
Prepare cell lysates from a known number of cells.
-
Spike the cell lysates with a known concentration of ATP standard.
-
Perform the ATP assay on both the spiked and unspiked samples.
-
Calculate the percent recovery of the spiked ATP. A recovery of 80-120% is generally considered acceptable.
-
5. Specificity:
-
Objective: To ensure that the assay specifically measures ATP and is not affected by other components in the sample.
-
Procedure:
-
Test for interference from components of the cell culture medium, serum, and any compounds being tested.
-
This can be done by adding these components to the ATP standard curve and observing any changes in the signal.
-
Mandatory Visualizations
Caption: ATP-Dependent Apoptosis Signaling Pathway.
Caption: Experimental Workflow for ATP Assay Validation.
Caption: Logical Relationships of Analytical Validation Parameters.
References
- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 3. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Normalizing ATP Assay Results: A Comparative Guide to Protein Concentration and Alternative Methods
Accurate interpretation of cellular ATP levels is critical for researchers in drug development and life sciences. Normalizing raw ATP luminescence data is a crucial step to account for variability in cell number and ensure that observed changes in ATP reflect true biological effects rather than discrepancies in sample preparation. This guide provides a comparative overview of normalizing ATP results to protein concentration and other common methods, supported by experimental data and detailed protocols.
Comparison of Normalization Methods
The choice of normalization method can significantly impact the interpretation of ATP assay results. The ideal method should be accurate, reproducible, and compatible with the specific experimental conditions. Below is a comparison of the most common normalization strategies.
| Normalization Method | Principle | Advantages | Disadvantages | Typical Application |
| Total Protein Concentration | Assumes that the total protein content is directly proportional to the number of cells in the lysate.[1] | - Accounts for variations in cell size and proliferation. - Relatively simple and inexpensive. - Can be performed on the same cell lysate as the ATP assay. | - Certain experimental treatments may alter the total protein content per cell. - Assay reagents can be sensitive to detergents and other chemicals in the lysis buffer.[1] | High-throughput screening, cytotoxicity assays, and studies where cell proliferation may be affected. |
| Cell Number | Involves physically counting the cells in a parallel well or before lysis. | - A direct measure of the cell population. | - Can be laborious and time-consuming for a large number of samples. - Does not account for differences in cell size or metabolic activity. - Difficult for adherent cells that grow in clumps.[2] | Experiments with a smaller number of samples where precise cell counts are critical. |
| DNA Content | Utilizes fluorescent DNA-binding dyes to quantify the amount of DNA, which is generally constant per cell.[1] | - DNA is a stable molecule, and its quantity per cell is highly consistent. - Less susceptible to interference from experimental treatments compared to protein content. | - Requires an additional assay step with specific reagents. - May not be suitable for high-throughput applications due to cost and workflow complexity. | Studies where treatments are expected to significantly alter protein expression or cell size. |
Experimental Workflow: Normalizing ATP to Protein
The following diagram illustrates a typical workflow for performing an ATP assay and normalizing the results to the total protein concentration determined by a BCA assay.
Caption: Workflow for normalizing ATP assay results to protein concentration.
Key Experimental Protocols
ATP Luminescence Assay
This protocol is a general guideline for a typical luciferase-based ATP assay.
Materials:
-
96-well white, flat-bottom plates
-
Cell lysis buffer
-
ATP detection reagent (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Culture and treat cells in a 96-well plate as required by the experimental design.
-
Equilibrate the plate and reagents to room temperature.
-
Add the appropriate volume of cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Add the ATP detection reagent to each well.
-
Incubate for the recommended time to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
Bradford Protein Assay
The Bradford assay is a colorimetric assay based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[5][6]
Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)
-
Spectrophotometer
-
96-well clear, flat-bottom plate or cuvettes
Procedure:
-
Prepare a series of BSA standards of known concentrations.[6]
-
In a 96-well plate, add a small volume (e.g., 5-10 µL) of each standard and the cell lysate samples in duplicate or triplicate.
-
Add the Bradford reagent to each well and mix gently.[7]
-
Incubate at room temperature for at least 5 minutes.[7]
-
Measure the absorbance at 595 nm using a spectrophotometer.[7]
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the samples by interpolating their absorbance values on the standard curve.
Bicinchoninic Acid (BCA) Protein Assay
The BCA assay is another colorimetric method that relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA.[8]
Materials:
-
BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in 0.1 M sodium hydroxide)
-
BCA Reagent B (4% cupric sulfate)
-
Bovine Serum Albumin (BSA) standards
-
Spectrophotometer
-
96-well clear, flat-bottom plate
Procedure:
-
Prepare a working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[8]
-
Prepare a series of BSA standards with known concentrations.
-
Add a small volume (e.g., 10-25 µL) of each standard and cell lysate sample to the wells of a 96-well plate.
-
Add the BCA working reagent to each well and mix.
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Create a standard curve and calculate the protein concentrations of the samples as described for the Bradford assay.
Biological Context: ATP Production Pathways
Understanding the primary pathways of ATP synthesis is essential for interpreting changes in cellular ATP levels. The diagram below provides a simplified overview of glycolysis and oxidative phosphorylation, the two main processes responsible for ATP generation in most eukaryotic cells.
Caption: Major pathways of cellular ATP production.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Measurement of DNA concentration as a normalization strategy for metabolomic data from adherent cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Adenosine Triphosphate (ATP) in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Adenosine Triphosphate (ATP) and its associated waste in a laboratory environment. Adherence to these procedures is critical for maintaining a safe and compliant workspace.
Immediate Safety and Handling Precautions
While ATP solutions are generally not classified as hazardous, standard laboratory safety protocols should always be followed.[1][2][3][4] This includes wearing appropriate Personal Protective Equipment (PPE) such as a lab coat, safety goggles, and chemical-resistant gloves. Handle ATP in a well-ventilated area.
Step-by-Step Disposal Procedures
The proper disposal of ATP waste involves a systematic approach to ensure safety and regulatory compliance. The following steps outline the recommended procedure:
-
Waste Characterization and Segregation :
-
Spill Management :
-
Container Management and Labeling :
-
Use only approved, leak-proof waste containers. It is acceptable to reuse empty, clean chemical bottles that are compatible with the waste.[6]
-
Keep waste containers securely closed at all times, except when adding waste.[5][6]
-
Clearly label each waste container with a "Hazardous Waste" label.[5] The label must include:
-
The full chemical name: "Adenosine Triphosphate"
-
Any solvents and their approximate percentages.
-
The date when the waste was first added to the container.[5]
-
-
-
Waste Accumulation and Storage :
-
Final Disposal :
Quantitative Data Summary
While specific concentration limits for ATP disposal are not commonly defined due to its low hazard profile, the following table summarizes key handling and disposal parameters.
| Parameter | Guideline | Source |
| Waste Classification | Treat as chemical waste. | [5] |
| Drain Disposal | Prohibited. | [1] |
| Spill Cleanup | Use inert absorbent material. | [1][2] |
| Container Type | Approved, leak-proof, and compatible with contents. | [5][6] |
| Container Labeling | "Hazardous Waste" with full chemical names and dates. | [5] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [5] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of ATP are required for standard disposal, as it is not considered a highly reactive or hazardous chemical. The primary disposal method is through collection and incineration by a certified waste management provider, arranged by the institution's EHS department.
ATP Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of ATP waste in a laboratory setting.
Caption: Workflow for proper ATP waste disposal in a laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
